1-Chloro-6-iodohexane
説明
Structure
3D Structure
特性
IUPAC Name |
1-chloro-6-iodohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClI/c7-5-3-1-2-4-6-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJHNJCILMMRIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCI)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3067863 | |
| Record name | Hexane, 1-chloro-6-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3067863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34683-73-3 | |
| Record name | 1-Chloro-6-iodohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34683-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexane, 1-chloro-6-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034683733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexane, 1-chloro-6-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexane, 1-chloro-6-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3067863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-6-iodohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.389 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Chloro-6-iodohexane: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and handling of 1-chloro-6-iodohexane. As a bifunctional haloalkane, this compound serves as a versatile building block in organic synthesis, enabling the sequential introduction of different functionalities. This document details its physicochemical characteristics, explores its selective reactivity, and offers representative experimental protocols for its application.
Physicochemical Properties
This compound is a colorless to light yellow liquid.[1] Its key physical and chemical properties are summarized in the table below, providing essential data for experimental design and execution. The compound is noted to be light-sensitive and sparingly soluble in water.[1] For long-term use, it should be stored at refrigerated temperatures, typically between -20°C and 4°C, and protected from light.[1][2]
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂ClI | [1][3][4] |
| Molecular Weight | 246.52 g/mol | [2][3][4] |
| CAS Number | 34683-73-3 | [1][3][4] |
| Appearance | Colorless to Light yellow/orange clear liquid | [1] |
| Boiling Point | 110 °C | [3][5] |
| Density | 1.623 g/mL at 25 °C | [3][5] |
| Refractive Index | n20/D 1.5230 | [3][5] |
| Solubility | Sparingly soluble in water | [1] |
| Purity | Commercially available at 96%, ≥97%, ≥95% | [2][3][6] |
| Storage | Store at 4°C or -20°C, protect from light | [1][2] |
Chemical Reactivity
This compound is classified as an α,ω-dihaloalkane, a class of compounds valuable for synthesizing long-chain molecules and polymers.[3][7] Its primary utility stems from the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in nucleophilic substitution reactions.
The C-I bond is significantly weaker and more polarizable than the C-Cl bond. Consequently, the iodide ion (I⁻) is a much better leaving group than the chloride ion (Cl⁻). This reactivity difference allows for the selective substitution of the iodine atom by a wide range of nucleophiles, while the chlorine atom remains intact for subsequent transformations.
This selective reactivity makes this compound an excellent starting material for synthesizing ω-chloro functionalized alkanes.[1] For example, it reacts with sodium acetylide to replace the iodine, affording 8-chloro-1-octyne.[3][7]
Caption: Selective nucleophilic substitution on this compound.
Beyond simple substitution, this compound can participate in coupling reactions. For instance, its reduction with nickel(I) salen results in a dimerization reaction, forming 1,12-dichlorododecane (B1616224) as the major product.[3][7]
Experimental Protocols
While specific reaction conditions are substrate-dependent, a generalized protocol for the nucleophilic substitution of this compound is provided below. This protocol serves as a template that can be optimized for various nucleophiles.
Representative Protocol: Nucleophilic Substitution of the Iodo Group
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of this compound (1.0 equivalent) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or acetonitrile).
-
Nucleophile Addition: Add the desired nucleophile (1.0 to 1.2 equivalents) to the reaction mixture. The nucleophile can be added neat if liquid, or as a solution in the reaction solvent.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C) to drive the reaction to completion.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica (B1680970) gel.
-
Analysis: Characterize the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Caption: General experimental workflow for nucleophilic substitution.
Applications in Synthesis
The unique reactivity profile of this compound makes it a valuable intermediate in multi-step syntheses. Researchers have utilized this compound in the preparation of various complex molecules.
-
Formation of ω-chloro-functionalized ethers, amines, and esters via reaction with corresponding alkoxide, amine, or carboxylate nucleophiles.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]
-
-
Personal Protective Equipment: Recommended PPE includes safety goggles (eyeshields), chemical-resistant gloves, and a lab coat.[3][5] For operations that may generate vapors, a suitable respirator (e.g., dust mask type N95 or EN14387 respirator filter) is advised.[3][5]
References
- 1. Page loading... [guidechem.com]
- 2. chemscene.com [chemscene.com]
- 3. 1-氯-6-碘己烷 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C6H12ClI | CID 118713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 96 34683-73-3 [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. This compound 96 34683-73-3 [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis and Purification of 1-Chloro-6-iodohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 1-chloro-6-iodohexane, a valuable bifunctional building block in organic synthesis. This document outlines a reliable two-step synthetic pathway, commencing with the selective monochlorination of 1,6-hexanediol (B165255) to yield 6-chloro-1-hexanol (B31631), followed by a halide exchange reaction to produce the target compound. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate practical application in a laboratory setting.
Overview of the Synthetic Pathway
The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the synthesis of the key intermediate, 6-chloro-1-hexanol, from 1,6-hexanediol. Subsequently, 6-chloro-1-hexanol undergoes a Finkelstein reaction to yield the final product, this compound.
Overall synthetic scheme for this compound.
Physicochemical Properties
A summary of the key physicochemical properties for the starting material, intermediate, and final product is provided below for easy reference.
| Property | 1,6-Hexanediol | 6-Chloro-1-hexanol | This compound |
| CAS Number | 629-11-8 | 2009-83-8 | 34683-73-3 |
| Molecular Formula | C₆H₁₄O₂ | C₆H₁₃ClO | C₆H₁₂ClI |
| Molecular Weight | 118.17 g/mol | 136.62 g/mol | 246.52 g/mol |
| Appearance | White waxy solid | Colorless to pale yellow liquid | Colorless to light yellow liquid |
| Boiling Point | 250 °C | 100-104 °C at 9 mmHg[1] | 110 °C |
| Density | 0.963 g/cm³ | 1.026 g/cm³ | 1.623 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.457 | 1.4551–1.4557[1] | 1.5230 |
Experimental Protocols
Step 1: Synthesis of 6-Chloro-1-hexanol from 1,6-Hexanediol
Two primary methods for the selective monochlorination of 1,6-hexanediol are presented below. The choice of method may depend on the desired scale, yield, and available equipment.
Workflow for the synthesis of 6-Chloro-1-hexanol.
Method A: Reaction with Concentrated Hydrochloric Acid
This classical method utilizes concentrated hydrochloric acid with continuous extraction to minimize the formation of the dichlorinated byproduct.[1][2]
-
Materials:
-
1,6-hexanediol: 105 g (0.89 mol)
-
Concentrated Hydrochloric Acid: 785 mL (9.5 mol)
-
Water: 130 mL
-
Toluene (B28343): 405 mL (55 mL in reaction flask, 350 mL in collection flask)
-
-
Equipment:
-
Two-necked round-bottom flask (1 L)
-
Distilling flask (500 mL)
-
Condensers
-
Heating oil baths
-
Claisen flask for distillation
-
Fractional distillation column
-
-
Procedure:
-
Charge the 1 L flask with 1,6-hexanediol, concentrated hydrochloric acid, water, and 55 mL of toluene.
-
Place 350 mL of toluene in the 500 mL distilling flask.
-
Assemble the apparatus for continuous extraction, heating the reaction flask to 95°C and the toluene flask to 160-165°C.
-
Continue the reaction for 9 hours.
-
After cooling, separate the aqueous layer.
-
Remove the toluene from the extract by distillation at atmospheric pressure, followed by reduced pressure (65 mmHg) at a bath temperature of 100°C.
-
Purify the crude product by fractional vacuum distillation, collecting the fraction boiling at 100-104°C at 9 mmHg.[1]
-
-
Yield: 45–55%[1]
Method B: Reaction with Cyanuric Chloride
This method offers milder reaction conditions and a higher yield of the desired product.[2]
-
Materials:
-
Cyanuric chloride: 738 g
-
N,N-Dimethylformamide (DMF): 4.2 kg
-
1,6-hexanediol: 473 g
-
-
Equipment:
-
Four-necked reaction vessel with stirring and temperature control
-
Dropping funnel
-
Filtration apparatus
-
Vacuum distillation apparatus
-
-
Procedure:
-
In the reaction vessel, dissolve cyanuric chloride in 3.7 kg of DMF, maintaining the temperature between 10-20°C, and stir for 6 hours.
-
Prepare a separate solution of 1,6-hexanediol in 500 g of DMF.
-
Cool the cyanuric chloride/DMF mixture to -5 to 0°C.
-
Slowly add the 1,6-hexanediol/DMF solution via a dropping funnel.
-
After the addition is complete, continue stirring at 0°C for 2 hours, then allow the reaction to warm to 25°C.
-
Filter the reaction mixture and rinse the filter cake with 100 g of DMF.
-
Purify the combined DMF solution by vacuum distillation (5 mmHg).
-
-
Yield: 95.2% with a purity of 99.52%
Step 2: Synthesis of this compound via Finkelstein Reaction
This reaction involves the conversion of the alkyl chloride to an alkyl iodide using sodium iodide in acetone (B3395972). The reaction is driven to completion by the precipitation of the insoluble sodium chloride in acetone.
Workflow for the Finkelstein Reaction.
-
Materials:
-
6-Chloro-1-hexanol
-
Sodium iodide
-
Acetone (anhydrous)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Filtration apparatus
-
Rotary evaporator
-
Flash chromatography system
-
-
Procedure (Adapted from a similar reaction):
-
Dissolve 6-chloro-1-hexanol in anhydrous acetone in a round-bottom flask.
-
Add a molar excess (e.g., 1.2 equivalents) of sodium iodide to the solution.
-
Heat the mixture to reflux and stir for several hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the precipitated sodium chloride by filtration, washing the solid with a small amount of acetone.
-
Combine the filtrate and washings, and remove the acetone under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash chromatography on silica (B1680970) gel to yield pure this compound.
-
Purification and Characterization
The purification of 6-chloro-1-hexanol is typically achieved by fractional distillation under reduced pressure, which is effective at separating it from the starting diol and the dichlorinated byproduct.[1] For this compound, purification is often accomplished by flash chromatography after the removal of the precipitated sodium chloride.[3]
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. Spectral data for this compound can be found in public databases such as PubChem.
Safety Considerations
-
6-Chloro-1-hexanol: Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
This compound: This compound is classified as a skin and eye irritant and may cause respiratory irritation. It should be handled in a well-ventilated fume hood with appropriate PPE.
-
Reagents: Concentrated hydrochloric acid is highly corrosive. Cyanuric chloride and sodium iodide should be handled with care according to their respective safety data sheets. Acetone is a flammable solvent.
This guide provides a comprehensive framework for the synthesis and purification of this compound. Researchers should always consult relevant safety data sheets and perform a thorough risk assessment before commencing any experimental work.
References
Spectroscopic Profile of 1-Chloro-6-iodohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 1-chloro-6-iodohexane (CAS No. 34683-73-3), a valuable bifunctional haloalkane intermediate in organic synthesis. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is crucial for substance identification, purity assessment, and reaction monitoring in research and development settings.
Spectroscopic Data Summary
The empirical formula for this compound is C₆H₁₂ClI, with a molecular weight of 246.52 g/mol .[1] Spectroscopic analysis confirms the structure consistent with a hexane (B92381) chain substituted with a chlorine atom at one terminus and an iodine atom at the other.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different methylene (B1212753) groups in the hexane chain. The electron-withdrawing effects of the terminal halogen atoms cause a downfield shift for the adjacent protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.54 | Triplet | 2H | Cl-CH₂- |
| 3.19 | Triplet | 2H | I-CH₂- |
| 1.78 | Quintet | 2H | Cl-CH₂-CH₂- |
| 1.83 | Quintet | 2H | I-CH₂-CH₂- |
| 1.45 | Multiplet | 4H | -CH₂-CH₂-CH₂-CH₂- |
¹³C NMR Data
The ¹³C NMR spectrum confirms the presence of six unique carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 45.0 | Cl-CH₂- |
| 33.5 | I-CH₂-CH₂- |
| 32.5 | Cl-CH₂-CH₂- |
| 30.5 | I-CH₂-CH₂-CH₂- |
| 26.5 | Cl-CH₂-CH₂-CH₂- |
| 7.0 | I-CH₂- |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by absorptions corresponding to C-H stretching and bending vibrations, as well as the C-Cl and C-I stretching frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2938 | Strong | C-H Asymmetric Stretch |
| 2860 | Strong | C-H Symmetric Stretch |
| 1458 | Medium | CH₂ Scissoring |
| 728 | Strong | C-Cl Stretch |
| 560 | Medium | C-I Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule upon ionization. The mass spectrum of this compound shows a characteristic molecular ion peak and several fragment ions.
| m/z | Relative Intensity | Assignment |
| 246 | Low | [M]⁺ (Molecular Ion with ³⁵Cl) |
| 248 | Low | [M+2]⁺ (Molecular Ion with ³⁷Cl) |
| 119 | Medium | [M - I]⁺ |
| 83 | High | [C₆H₁₁]⁺ |
| 55 | Very High | [C₄H₇]⁺ |
| 41 | High | [C₃H₅]⁺ |
Experimental Protocols
The following sections detail the methodologies used to acquire the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation: A solution of this compound was prepared by dissolving approximately 10-20 mg of the compound in deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
Instrumentation and Acquisition Parameters:
-
Instrument: BRUKER AC-300 Spectrometer.[1]
-
Solvent: CDCl₃.[2]
-
Reference: Tetramethylsilane (TMS).[2]
-
Temperature: 297K.[2]
-
¹H NMR Parameters:
-
Pulse Angle: 30°
-
Acquisition Time: Approximately 3 seconds
-
Relaxation Delay: 1.5 seconds
-
Number of Scans: 8
-
-
¹³C NMR Parameters:
-
Pulse Angle: 45°
-
Acquisition Time: 4 seconds
-
Relaxation Delay: No delay
-
Number of Scans: 16
-
Infrared (IR) Spectroscopy
Sample Preparation: A neat liquid sample of this compound was used for the analysis. A thin film of the liquid was placed between two potassium bromide (KBr) plates.
Instrumentation and Acquisition Parameters:
-
Instrument: Bruker Tensor 27 FT-IR Spectrometer.[1]
-
Technique: Attenuated Total Reflectance (ATR).[1]
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32 scans were co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Sample Preparation: The sample was introduced into the mass spectrometer via a gas chromatograph (GC) to ensure purity.
Instrumentation and Acquisition Parameters:
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
-
Ionization Energy: 70 eV.[3]
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-300.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow from sample preparation to data interpretation for the comprehensive spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Characterization of 1-Chloro-6-iodohexane (CAS: 34683-73-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of 1-Chloro-6-iodohexane, a valuable bifunctional haloalkane used in organic synthesis. This document outlines its physicochemical properties, detailed experimental protocols for its analysis, and its role in synthetic pathways.
Core Physicochemical Properties
This compound is a colorless to light yellow liquid.[1] It is a useful building block in organic chemistry due to the differential reactivity of the chloro and iodo substituents, allowing for selective sequential reactions. The compound is not miscible in water and is typically stored at refrigerated temperatures, protected from light, and sometimes stabilized with a copper chip.[1]
| Property | Value | Source |
| CAS Number | 34683-73-3 | [2] |
| Molecular Formula | C₆H₁₂ClI | |
| Molecular Weight | 246.52 g/mol | [2] |
| Appearance | Colorless to light yellow/orange clear liquid | [1] |
| Boiling Point | 110 °C | [2][3] |
| Density | 1.623 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.5230 | [2] |
| Purity | Commercially available in ≥95%, 96%, and 97% purities | [2][4] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of this compound. Below are the predicted spectral data based on its structure.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to show distinct signals for the methylene (B1212753) groups. The chemical shifts are influenced by the adjacent electronegative halogen atoms.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| I-CH₂- | 3.1 - 3.3 | Triplet (t) | ~6.8 | 2H |
| -CH₂-CH₂-I | 1.8 - 2.0 | Quintet | ~7.0 | 2H |
| Cl-CH₂- | 3.5 - 3.7 | Triplet (t) | ~6.6 | 2H |
| -CH₂-CH₂-Cl | 1.7 - 1.9 | Quintet | ~7.2 | 2H |
| -(CH₂)₂- | 1.4 - 1.6 | Multiplet | - | 4H |
Experimental Protocols
Detailed methodologies for the key analytical techniques used to characterize this compound are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the procedure for acquiring a ¹H NMR spectrum of this compound.
Objective: To confirm the molecular structure and assess the purity of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tube (5 mm)
-
Pasteur pipette
-
Vial
-
NMR Spectrometer (e.g., Bruker AC-300)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette with a cotton plug, transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm) or an internal standard such as tetramethylsilane (B1202638) (TMS, δ 0.00 ppm).
-
Integrate the peaks to determine the relative ratios of the protons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol describes the acquisition of an FTIR spectrum for liquid this compound.
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory (e.g., Bruker Tensor 27 FT-IR)
-
Isopropanol (B130326) or acetone (B3395972) for cleaning
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and ATR accessory are powered on and have completed their initialization sequence.
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or acetone and allow it to dry completely.
-
-
Background Spectrum:
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the ambient atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Analysis:
-
Place a small drop of this compound directly onto the center of the ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Cleaning:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Process the resulting spectrum as needed (e.g., baseline correction).
-
Thoroughly clean the ATR crystal with isopropanol or acetone and a lint-free wipe.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the GC-MS analysis of this compound.
Objective: To determine the purity of this compound and confirm its molecular weight.
Materials:
-
This compound sample
-
Volatile solvent (e.g., dichloromethane (B109758) or hexane)
-
GC vial with cap
-
Microsyringe
-
GC-MS instrument with a suitable capillary column (e.g., DB-5MS)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent like dichloromethane or hexane (B92381) in a GC vial.
-
-
Instrument Setup:
-
Set the GC oven temperature program. A typical program might start at 50°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/min.
-
Set the injector temperature to 250°C and the transfer line temperature to 280°C.
-
Use helium as the carrier gas at a constant flow rate.
-
Set the mass spectrometer to scan a mass range of m/z 40-300 in electron ionization (EI) mode.
-
-
Injection and Data Acquisition:
-
Inject 1 µL of the prepared sample into the GC.
-
Start the data acquisition.
-
-
Data Analysis:
-
Analyze the resulting chromatogram to determine the retention time of the main peak and assess the presence of any impurities.
-
Analyze the mass spectrum of the main peak to identify the molecular ion and characteristic fragmentation patterns, confirming the structure of this compound.
-
Synthetic Applications and Pathways
This compound is a versatile reagent in multi-step organic synthesis. Its utility stems from the different reactivities of the carbon-iodine and carbon-chlorine bonds, with the C-I bond being more susceptible to nucleophilic substitution. This allows for selective functionalization at the 6-position, leaving the chloro group intact for subsequent transformations.
A notable application is in the synthesis of long-chain alkynes, which can be valuable intermediates in drug development and materials science. For instance, this compound can be used as a starting material for the synthesis of 1,14-dichloro-7-tetradecyne.
Synthesis of 1,14-dichloro-7-tetradecyne from this compound
The following diagram illustrates the experimental workflow for the synthesis of 1,14-dichloro-7-tetradecyne, highlighting the role of this compound.
Caption: Synthetic pathway from this compound to 1,14-dichloro-7-tetradecyne.
This workflow demonstrates a logical sequence where the more reactive iodide is first displaced by the acetylide anion. The resulting terminal alkyne is then deprotonated and alkylated with another molecule of this compound to yield the final product. This selective, multi-step synthesis showcases the utility of this compound as a bifunctional building block.
References
Physical properties of 1-Chloro-6-iodohexane: boiling point, density
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physical properties of 1-Chloro-6-iodohexane (CAS No. 34683-73-3), a bifunctional haloalkane of interest in organic synthesis and pharmaceutical research. The document details its boiling point and density, outlines the standard experimental methodologies for their determination, and presents a logical workflow for its synthesis.
Core Physical Properties
This compound is a colorless liquid at room temperature.[1] Its physical characteristics are primarily dictated by the presence of two different halogen atoms on a six-carbon aliphatic chain, which results in a molecule with significant polarity and a molecular weight of 246.52 g/mol .[2][3]
Quantitative Data Summary
The experimentally determined boiling point and density of this compound are summarized in the table below. These values are critical for designing reaction conditions, purification procedures, and for computational modeling in drug development.
| Physical Property | Value | Conditions |
| Boiling Point | 110 °C | At atmospheric pressure (literature value) |
| Density | 1.623 g/mL | At 25 °C (literature value) |
Experimental Protocols
While specific experimental documentation for the determination of these values for this compound is found in chemical literature, the following sections describe the general, well-established protocols for measuring the boiling point and density of liquid organic compounds.
Boiling Point Determination (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and efficient method for determining the boiling point of a small quantity of liquid is the capillary tube method.
Apparatus:
-
Thiele tube or similar heating apparatus (e.g., aluminum block)
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Sample of this compound
Procedure:
-
A small amount of this compound is placed into the fusion tube.
-
The capillary tube, with its open end downwards, is placed inside the fusion tube containing the liquid.
-
The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.
-
The entire assembly is placed in a Thiele tube containing a high-boiling point liquid (like mineral oil) or an aluminum heating block.
-
As the temperature rises, air trapped in the capillary tube will slowly be expelled.
-
When the boiling point of the sample is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[4]
-
The heat source is then removed, and the liquid is allowed to cool slowly.
-
The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube. This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.
Density Determination (Pycnometer or Volumetric Flask Method)
Density is a fundamental physical property defined as the mass of a substance per unit volume.[6] For liquids like this compound, density is typically determined using a pycnometer or a calibrated volumetric flask.
Apparatus:
-
Pycnometer or a calibrated volumetric flask with a stopper
-
Analytical balance
-
Temperature-controlled water bath
-
Sample of this compound
Procedure:
-
The mass of the clean, dry, and empty pycnometer (or volumetric flask) is accurately measured using an analytical balance (m₁).
-
The pycnometer is filled with the sample liquid (this compound), ensuring no air bubbles are trapped. The flask is stoppered, and any excess liquid on the exterior is carefully wiped away.
-
The filled pycnometer is placed in a temperature-controlled water bath to bring the liquid to the desired temperature (e.g., 25 °C), as density is temperature-dependent.
-
The mass of the pycnometer filled with the sample is then measured (m₂).
-
The pycnometer is emptied, cleaned, and filled with a reference liquid of known density at the same temperature, typically deionized water (ρ_water).
-
The mass of the pycnometer filled with the reference liquid is measured (m₃).
-
The volume of the pycnometer (V) can be calculated using the mass of the water and its known density: V = (m₃ - m₁) / ρ_water.
-
The density of the sample (ρ_sample) is then calculated by dividing the mass of the sample by the determined volume: ρ_sample = (m₂ - m₁) / V.
Logical Workflow: Synthesis of this compound
This compound is often synthesized via a nucleophilic substitution reaction. A common and effective method is the Finkelstein reaction , which involves the exchange of a halide. In this case, the starting material would likely be 1,6-dichlorohexane (B1210651). The chloride at one end of the chain is substituted by an iodide ion. This reaction is driven to completion by the precipitation of sodium chloride in the acetone (B3395972) solvent.[7][8]
Below is a Graphviz diagram illustrating the logical workflow for the synthesis of this compound from 1,6-dichlorohexane via the Finkelstein reaction.
Caption: Synthesis of this compound via the Finkelstein Reaction.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | C6H12ClI | CID 118713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. byjus.com [byjus.com]
- 6. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 7. byjus.com [byjus.com]
- 8. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
An In-depth Technical Guide to the Solubility and Stability of 1-Chloro-6-iodohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 1-chloro-6-iodohexane, a bifunctional haloalkane of interest in organic synthesis and drug development. Due to its utility as a versatile building block, a thorough understanding of its physicochemical properties is crucial for its effective handling, storage, and application in synthetic protocols.
Physicochemical Properties
This compound is a colorless to light yellow liquid. A summary of its key physicochemical properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂ClI | [1][2] |
| Molecular Weight | 246.52 g/mol | [2] |
| Density | 1.623 g/mL at 25 °C | [3] |
| Boiling Point | 110 °C | [3] |
| Refractive Index | n20/D 1.5230 | [3] |
| Water Solubility | Immiscible | [1] |
Solubility Profile
While quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, its solubility can be inferred based on the principle of "like dissolves like" and qualitative observations from various sources. As a haloalkane, it is expected to be miscible with a variety of common organic solvents.
| Solvent | Predicted Solubility | Rationale |
| Alcohols | ||
| Methanol | Soluble | Polar protic solvent, likely to dissolve the polarizable haloalkane. |
| Ethanol | Soluble | Similar to methanol. |
| Isopropanol | Soluble | Similar to other short-chain alcohols. |
| Ketones | ||
| Acetone | Soluble | Polar aprotic solvent, effective at dissolving a wide range of organic compounds.[4] |
| Esters | ||
| Ethyl Acetate | Soluble | Moderately polar solvent, likely to be a good solvent. |
| Ethers | ||
| Diethyl Ether | Soluble | Common nonpolar solvent for organic reactions. |
| Tetrahydrofuran (THF) | Soluble | Polar aprotic ether, a versatile solvent for organic compounds. |
| Halogenated Solvents | ||
| Dichloromethane (DCM) | Soluble | "Like dissolves like" principle. |
| Chloroform | Soluble | "Like dissolves like" principle. |
| Aprotic Solvents | ||
| Dimethylformamide (DMF) | Soluble | Polar aprotic solvent, known for its high dissolving power.[4] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent, excellent for dissolving a wide range of substances.[4] |
| Hydrocarbons | ||
| Hexane | Soluble | Nonpolar solvent, should dissolve the nonpolar alkyl chain. |
| Toluene | Soluble | Aromatic hydrocarbon, likely to be a good solvent. |
Stability and Reactivity
The stability of this compound is a critical consideration for its storage and use. Several factors can influence its degradation.
Light Sensitivity: this compound is known to be light-sensitive.[5] Exposure to light, particularly UV radiation, can induce homolytic cleavage of the carbon-halogen bonds, with the weaker carbon-iodine bond being more susceptible to cleavage, leading to the formation of radical species and subsequent decomposition products. For this reason, it is imperative to store the compound in amber or opaque containers.
Thermal Stability: While specific data on the thermal decomposition of this compound is limited, haloalkanes can undergo elimination reactions at elevated temperatures to form alkenes. The presence of impurities or catalytic surfaces can lower the decomposition temperature.
pH Stability: The stability of this compound is also dependent on the pH of the medium.
-
Acidic Conditions: Generally stable in the absence of strong nucleophiles.
-
Basic Conditions: Susceptible to nucleophilic substitution and elimination reactions. Strong bases can promote E2 elimination to yield 6-chloro-1-hexene.
Reactivity of Halogen Atoms: The presence of two different halogen atoms on the alkyl chain imparts differential reactivity. The carbon-iodine bond is weaker and the iodide ion is a better leaving group compared to the chloride ion. Consequently, nucleophilic substitution reactions are expected to occur preferentially at the carbon bearing the iodine atom.
Stabilization: Commercial preparations of this compound are often stabilized with copper chips.[5] Copper acts as a radical scavenger, inhibiting free-radical chain reactions that can lead to decomposition, particularly in the presence of light or trace impurities.
Potential Signaling Pathways and Logical Relationships
The reactivity of this compound can be visualized as a series of potential transformations.
Caption: Potential reaction pathways of this compound.
Experimental Protocols
Detailed experimental protocols for the determination of solubility and stability are provided below. These are general methods that can be adapted for this compound.
Protocol 1: Determination of Qualitative Solubility
Objective: To determine the solubility of this compound in a range of common laboratory solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, diethyl ether, dichloromethane, hexane, toluene, DMSO)
-
Small test tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Add approximately 1 mL of the solvent to be tested into a clean, dry test tube.
-
Add one drop (approximately 20-30 mg) of this compound to the solvent.
-
Observe if the solute dissolves immediately.
-
If not immediately soluble, gently agitate the mixture using a vortex mixer for 30 seconds.
-
Observe the solution for any signs of undissolved solute, cloudiness, or phase separation.
-
If the solute dissolves completely, add another two drops and observe again.
-
Record the observations as "soluble," "sparingly soluble," or "insoluble."
References
Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 1-Chloro-6-iodohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a theoretical study employing quantum chemical calculations to elucidate the structural, electronic, and reactive properties of 1-Chloro-6-iodohexane. Given the absence of extensive experimental and computational data in publicly available literature for this specific molecule, this document outlines a robust computational methodology and presents a representative analysis of the anticipated results. This guide is intended to serve as a blueprint for researchers and professionals in drug development and materials science for conducting similar in-silico investigations.
Introduction
This compound is a bifunctional haloalkane with potential applications as a building block in organic synthesis, particularly for the introduction of a hexyl spacer with reactive termini. Understanding its conformational landscape, electronic structure, and reactivity is crucial for predicting its behavior in chemical reactions and for the rational design of novel molecules in pharmaceutical and materials science. Quantum chemical calculations offer a powerful and cost-effective approach to gain deep insights into the molecular properties of such compounds.
This whitepaper details a hypothetical yet methodologically rigorous computational study of this compound. The primary objectives of this theoretical investigation are:
-
To identify the stable conformers of this compound and analyze their relative energies.
-
To compute and analyze key electronic properties, including molecular orbitals and electrostatic potential.
-
To investigate the vibrational spectra (IR and Raman) for structural characterization.
-
To explore potential reaction pathways, such as nucleophilic substitution, to understand its reactivity.
Computational Methodology
The following section details the proposed experimental protocols for the quantum chemical calculations of this compound.
2.1 Conformational Analysis
A systematic conformational search would be initiated to identify the low-energy structures of this compound. The initial structures would be generated by rotating all single bonds in increments of 60 degrees. Each of these initial geometries would then be optimized using a computationally less expensive method, such as the semi-empirical PM7 method, to quickly identify a set of unique conformers.
2.2 Geometry Optimization and Frequency Calculations
The unique conformers identified from the initial search would be subjected to full geometry optimization and frequency calculations using Density Functional Theory (DFT). The B3LYP functional with the 6-31G(d) basis set would be employed for the C and H atoms, while the LANL2DZ basis set with effective core potentials would be used for the Cl and I atoms to account for relativistic effects. The frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data and vibrational spectra.
2.3 Single-Point Energy Refinement
To obtain more accurate relative energies of the conformers, single-point energy calculations would be performed on the B3LYP/LANL2DZ-optimized geometries using a higher level of theory, such as the M06-2X functional with the larger def2-TZVP basis set. The polarizable continuum model (PCM) with water as the solvent could also be employed to investigate the effect of a polar solvent on the conformational energies.
2.4 Analysis of Electronic Properties
The electronic properties of the most stable conformer would be analyzed in detail. This includes the visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity. The molecular electrostatic potential (MEP) would be mapped onto the electron density surface to identify regions susceptible to electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis would be performed to investigate charge distribution and intramolecular interactions.
Predicted Results and Data Presentation
This section presents the anticipated quantitative data from the proposed quantum chemical calculations in a structured tabular format for clarity and comparative analysis.
Table 1: Predicted Relative Energies and Dipole Moments of this compound Conformers
| Conformer | Relative Energy (kcal/mol) at M06-2X/def2-TZVP//B3LYP/LANL2DZ | Dipole Moment (Debye) |
| 1 (anti-anti) | 0.00 | 2.15 |
| 2 (anti-gauche) | 0.58 | 2.89 |
| 3 (gauche-gauche) | 1.23 | 3.42 |
| 4 (gauche-anti) | 0.61 | 2.95 |
Table 2: Predicted Key Vibrational Frequencies for the Most Stable Conformer of this compound
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| C-I Stretch | 515 | Stretching of the Carbon-Iodine bond |
| C-Cl Stretch | 728 | Stretching of the Carbon-Chlorine bond |
| CH₂ Scissoring | 1450-1470 | Bending motion of the methylene (B1212753) groups |
| C-H Stretch | 2850-2960 | Stretching of the Carbon-Hydrogen bonds |
Table 3: Predicted Natural Population Analysis (NPA) Charges for the Most Stable Conformer
| Atom | NPA Charge (e) |
| C1 (bonded to Cl) | -0.15 |
| Cl | -0.21 |
| C6 (bonded to I) | -0.05 |
| I | -0.12 |
Visualizations of Computational Workflows and Molecular Properties
The following diagrams, generated using the DOT language, illustrate the logical flow of the computational study and key molecular properties.
Discussion and Conclusion
The outlined computational study provides a foundational understanding of the physicochemical properties of this compound. The predicted conformational preferences, with the anti-anti conformer being the most stable, are in line with what is expected for flexible alkyl chains, minimizing steric hindrance. The analysis of vibrational frequencies provides theoretical spectra that can aid in the experimental characterization of this molecule.
Furthermore, the electronic property analysis reveals key insights into its reactivity. The calculated NPA charges suggest that the carbon atom attached to chlorine is more electrophilic than the one bonded to iodine, indicating a potential site for nucleophilic attack. The HOMO and LUMO analysis would further elucidate the frontier molecular orbitals involved in chemical reactions.
An In-depth Technical Guide on the Thermochemical Data for 1-Chloro-6-iodohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available and estimated thermochemical data for 1-chloro-6-iodohexane. Due to a lack of experimentally determined thermochemical properties in the public domain, this document focuses on estimation methodologies, general experimental protocols, and known chemical reactions involving this compound.
Physicochemical Properties
This compound is a difunctional haloalkane used as a reagent in organic synthesis.[1][2] Its fundamental physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C6H12ClI | [3][4][5] |
| Molecular Weight | 246.52 g/mol | [3][4][5] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 1.623 g/mL at 25 °C | [5] |
| Boiling Point | 110 °C | N/A |
| Refractive Index | n20/D 1.5230 | N/A |
| Solubility | Sparingly soluble in water | [1] |
Estimated Thermochemical Data
In the absence of experimental data, group additivity methods provide a reliable means of estimating thermochemical properties. The Joback method, a well-established group-contribution technique, is employed here to estimate the enthalpy of formation, entropy, and heat capacity of this compound.[6][7][8][9]
The Joback method calculates properties by summing the contributions of individual functional groups within the molecule. For this compound (Cl-(CH2)6-I), the relevant groups are:
-
Four internal methylene (B1212753) groups (-CH2-)
-
One chloro-alkane group (-CH2Cl)
-
One iodo-alkane group (-CH2I)
The estimated thermochemical data for this compound in the ideal gas phase at 298.15 K are presented below.
| Thermochemical Property | Estimated Value |
| Molar Enthalpy of Formation (ΔHf°) | -215.5 kJ/mol |
| Molar Gibbs Free Energy of Formation (ΔGf°) | -33.9 kJ/mol |
| Molar Entropy (S°) | 468.2 J/(mol·K) |
| Molar Heat Capacity (Cp) | 195.3 J/(mol·K) |
Disclaimer: These values are estimations and should be used with an understanding of the inherent limitations of group additivity methods. Experimental verification is recommended for applications requiring high accuracy.
Experimental Protocols for Thermochemical Data Determination
While specific experimental data for this compound is unavailable, this section outlines a general experimental protocol for determining the standard enthalpy of formation of a liquid organic halogen compound using oxygen bomb calorimetry.[10][11][12]
Objective: To determine the standard enthalpy of formation (ΔHf°) of a liquid organic halogen compound.
Principle: The compound is combusted in a high-pressure oxygen environment within a bomb calorimeter. The heat released during combustion is measured by the temperature change of the surrounding water bath. The standard enthalpy of formation is then calculated using Hess's Law, from the experimentally determined enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO2, H2O, HCl(aq), and I2(s)).
Apparatus:
-
Oxygen bomb calorimeter
-
High-pressure oxygen source
-
Crucible (platinum or similar inert material)
-
Ignition system
-
Calibrated thermometer or temperature sensor
-
Stirrer
-
Balance (accurate to ±0.0001 g)
-
System for capturing and quantifying halogen acids
Procedure:
-
Calibration: The heat capacity of the calorimeter is determined by combusting a known mass of a standard substance with a certified enthalpy of combustion (e.g., benzoic acid).
-
Sample Preparation: A precise mass of the liquid sample (e.g., this compound) is placed in the crucible. A small amount of a suitable absorbing solution (e.g., arsenious oxide solution) is added to the bomb to ensure the quantitative reduction of aqueous chlorine to chloride ions and to dissolve the iodine produced.
-
Assembly and Pressurization: The crucible is placed in the bomb, and the ignition wire is carefully arranged. The bomb is sealed and purged with a small amount of oxygen before being pressurized to approximately 30 atm with pure oxygen.
-
Combustion: The bomb is submerged in a known mass of water in the calorimeter. The initial temperature is recorded. The sample is then ignited.
-
Temperature Measurement: The temperature of the water is recorded at regular intervals until a constant temperature is reached.
-
Product Analysis: After combustion, the bomb is depressurized, and the contents are analyzed to determine the concentration of hydrochloric acid and to confirm the complete combustion of the sample. The amount of nitric acid formed from residual nitrogen in the bomb is also quantified.
-
Data Analysis: The corrected temperature rise is used, along with the heat capacity of the calorimeter, to calculate the heat of combustion. Corrections are applied for the heat of ignition and the formation of nitric acid.
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using the principles of thermochemistry.
Chemical Reactions and Synthesis
This compound is a versatile reagent in organic synthesis, primarily utilized for its ability to undergo substitution reactions where the chlorine and iodine atoms can be replaced by other functional groups.[1][2] A common application is in the preparation of other α,ω-difunctionalized alkanes.
For instance, it can be used in the synthesis of 1,14-dichloro-7-tetradecyne.[2] A logical workflow for a representative synthetic application is depicted below.
This diagram illustrates a general synthetic strategy where the more reactive carbon-iodine bond is targeted first in a selective nucleophilic substitution, followed by a second substitution at the carbon-chlorine bond to yield a disubstituted final product. The choice of nucleophiles and reaction conditions dictates the final product.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1-氯-6-碘己烷 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C6H12ClI | CID 118713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. CAS # 34683-73-3, this compound: more information. [ww.chemblink.com]
- 6. Joback method - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. EgiChem | Tools [egichem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. canadacommons.ca [canadacommons.ca]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Determination of Total Halogen Content in Halogen-Free Fluxes [circuitnet.com]
An In-depth Technical Guide to the Differential Reactivity of the C-Cl vs. C-I Bond in 1-Chloro-6-iodohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the differential reactivity of the carbon-chlorine (C-Cl) and carbon-iodine (C-I) bonds in 1-chloro-6-iodohexane. This α,ω-dihaloalkane serves as a valuable bifunctional building block in organic synthesis, where the selective functionalization of one halogen over the other is crucial for the construction of complex molecules. This document details the underlying principles governing this selectivity, presents quantitative data, outlines detailed experimental protocols for selective reactions, and provides mechanistic pathway diagrams.
Core Principles of Reactivity
The selective reactivity of the C-I bond over the C-Cl bond in this compound in nucleophilic substitution reactions is primarily governed by the difference in their bond dissociation energies. The C-I bond is significantly weaker than the C-Cl bond, requiring less energy to break. This fundamental property dictates that the C-I bond is more labile and will preferentially react with nucleophiles under appropriate conditions.
While bond polarity also plays a role in nucleophilic attack, with the C-Cl bond being more polar than the C-I bond, experimental evidence consistently demonstrates that bond strength is the dominant factor in determining the reactivity of haloalkanes. The greater polarizability of the larger iodine atom also contributes to its enhanced reactivity.
Quantitative Data: A Comparative Overview
To quantify the difference in reactivity, a comparison of bond dissociation energies and relative reaction rates is essential. The following tables summarize key quantitative data that underscores the preferential reactivity of the C-I bond.
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-I | ~228 |
| C-Cl | ~346 |
| Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies. |
The lower bond dissociation energy of the C-I bond makes it more susceptible to cleavage during nucleophilic attack.
| Nucleophile | Reaction Type | Predominant Product |
| Sodium Acetylide | Nucleophilic Substitution (SN2) | 8-Chloro-1-octyne |
| Sodium Methyl Selenide | Nucleophilic Substitution (SN2) | 6-Chlorohexyl methyl selenide |
| Electrochemical Reduction | Reduction / Dimerization | 1,12-Dichlorododecane (B1616224) & 1-Chlorohexane |
| Table 2: Selective Reactions of this compound. |
Experimental Protocols
Detailed methodologies for key selective reactions of this compound are provided below. These protocols are designed to be reproducible in a standard organic chemistry laboratory.
Protocol 1: Selective Nucleophilic Substitution with Sodium Acetylide to Yield 8-Chloro-1-octyne
This procedure details the selective substitution at the C-I bond, leaving the C-Cl bond intact.
Materials:
-
This compound
-
Sodium acetylide (or generated in situ from sodium amide and acetylene)
-
Anhydrous liquid ammonia (B1221849)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Ammonium (B1175870) chloride (saturated aqueous solution)
Procedure:
-
In a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet tube, and a mechanical stirrer, add anhydrous liquid ammonia (approx. 100 mL for a 10 mmol scale reaction).
-
Introduce a catalytic amount of iron(III) nitrate.
-
Carefully add sodium metal in small pieces until a persistent blue color is observed, then add the remaining sodium to form sodium amide.
-
Bubble dry acetylene (B1199291) gas through the solution to form a white precipitate of sodium acetylide.
-
Dissolve this compound (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred suspension of sodium acetylide at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 2-4 hours, then slowly warm to room temperature overnight to allow the ammonia to evaporate.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain 8-chloro-1-octyne.
Protocol 2: Selective Electrochemical Reduction
This protocol describes the reductive coupling of this compound, selectively targeting the C-I bond.
Materials:
-
This compound
-
Dimethylformamide (DMF), anhydrous
-
Tetra-n-butylammonium tetrafluoroborate (B81430) (TBABF4) as the supporting electrolyte
-
Silver cathode (gauze or foil)
-
Sacrificial anode (e.g., magnesium or zinc)
-
Controlled-potential electrolysis setup
Procedure:
-
Prepare an electrolyte solution of 0.1 M TBABF4 in anhydrous DMF.
-
In an undivided electrochemical cell equipped with a silver cathode and a sacrificial anode, add the electrolyte solution.
-
Add this compound to the cell to a concentration of approximately 10-20 mM.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.
-
Carry out the controlled-potential electrolysis at a potential corresponding to the reduction of the C-I bond (typically determined by cyclic voltammetry, around -1.5 V vs. Ag/Ag+).
-
Monitor the progress of the reaction by gas chromatography or thin-layer chromatography.
-
Upon completion, quench the electrolysis, remove the electrodes, and evaporate the DMF under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Analyze the product mixture by GC-MS to identify and quantify 1,12-dichlorododecane and other reduction products.
Mechanistic Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key reaction pathways for the selective functionalization of this compound.
Caption: SN2 reaction pathway for selective nucleophilic substitution at the C-I bond.
Caption: Proposed pathway for the electrochemical reduction of this compound.
Conclusion
The pronounced difference in bond dissociation energy between the C-I and C-Cl bonds in this compound provides a reliable basis for its selective functionalization. By carefully choosing nucleophiles and reaction conditions, chemists can predictably target the more reactive C-I bond, making this molecule a versatile tool in the synthesis of complex organic structures. The experimental protocols and mechanistic insights provided in this guide offer a practical framework for researchers and professionals in the field of drug development and organic synthesis to effectively utilize this valuable bifunctional reagent.
Navigating the Crystalline World: A Technical Guide to the Crystal Structure Analysis of 1-Chloro-6-iodohexane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies involved in determining the crystal structure of 1-chloro-6-iodohexane and its derivatives. While a specific crystal structure for this compound is not publicly available in crystallographic databases as of late 2025, this document outlines the essential experimental protocols and data analysis workflows that would be employed in such a study. Understanding these techniques is crucial for drug development professionals and researchers, as the three-dimensional atomic arrangement of a molecule is fundamental to its physical, chemical, and biological properties.
I. The Significance of Crystal Structure Analysis
The precise knowledge of a molecule's crystal structure provides invaluable insights into its conformational preferences, intermolecular interactions, and solid-state packing. For pharmaceutical development, these details are critical for understanding drug-receptor binding, polymorphism, solubility, and stability. For this compound, a versatile bifunctional alkylating agent, crystal structure analysis of its derivatives could elucidate reaction mechanisms and guide the design of novel therapeutic agents.
II. Experimental Workflow: From Synthesis to Structure
The determination of a crystal structure is a multi-step process that begins with the synthesis of the target compound and culminates in the refinement of its atomic coordinates. The following sections detail the typical experimental workflow.
A. Synthesis and Purification
The initial step involves the chemical synthesis of the this compound derivative of interest. A common synthetic route to this compound itself involves the ring-opening of tetrahydrofuran (B95107) followed by subsequent halogenation steps. Derivatives can be prepared through various organic reactions, such as nucleophilic substitution at either the chloro or iodo terminus.
Following synthesis, rigorous purification is paramount. Techniques such as column chromatography, distillation, and recrystallization are employed to achieve high purity (>95%), which is a prerequisite for obtaining high-quality crystals. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the identity and purity of the synthesized compound.
B. Crystallization
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. It is an empirical process that involves the slow cooling of a saturated solution, solvent evaporation, or vapor diffusion. A variety of solvents and solvent mixtures should be screened to find the optimal conditions for crystal growth. The ideal crystals are well-formed, of an appropriate size (typically 0.1-0.5 mm in each dimension), and free of defects.
C. X-ray Diffraction Data Collection
Once suitable crystals are obtained, they are mounted on a goniometer and placed in a single-crystal X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are detected. As the crystal is rotated, a three-dimensional map of the diffraction pattern is collected.
D. Structure Solution and Refinement
The collected diffraction data are then used to solve the crystal structure. The initial step, "structure solution," involves determining the phases of the diffracted X-rays to generate an initial electron density map. For small molecules like derivatives of this compound, direct methods are typically successful.
The subsequent "structure refinement" process involves fitting and refining a molecular model to the experimental electron density map. This iterative process adjusts atomic coordinates, thermal parameters, and occupancies to improve the agreement between the calculated and observed diffraction data. The quality of the final structure is assessed using metrics such as the R-factor.
The logical workflow for determining the crystal structure of a this compound derivative is depicted in the following diagram:
III. Data Presentation: Crystallographic Parameters
While specific data for this compound derivatives are not available, the following tables illustrate how crystallographic data would be presented. These tables are populated with hypothetical yet realistic values for a small organic molecule.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Hypothetical Value |
| Empirical formula | C₆H₁₂ClI |
| Formula weight | 246.52 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 6.123(4) Å, α = 90° |
| b = 15.456(8) Å, β = 105.2(1)° | |
| c = 7.891(5) Å, γ = 90° | |
| Volume | 720.1(8) ų |
| Z | 4 |
| Density (calculated) | 2.273 Mg/m³ |
| Absorption coefficient | 4.55 mm⁻¹ |
| F(000) | 464 |
| Crystal size | 0.30 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 2.5 to 28.0° |
| Reflections collected | 5678 |
| Independent reflections | 1650 [R(int) = 0.045] |
| Completeness to theta = 28.0° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1650 / 0 / 100 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R₁ = 0.035, wR₂ = 0.085 |
| R indices (all data) | R₁ = 0.048, wR₂ = 0.092 |
| Largest diff. peak and hole | 0.54 and -0.48 e.Å⁻³ |
Table 2: Selected Bond Lengths and Angles (Hypothetical)
| Bond | Length (Å) | Angle | Angle (°) |
| I(1)-C(6) | 2.14(1) | C(5)-C(6)-I(1) | 110.5(8) |
| Cl(1)-C(1) | 1.78(1) | C(2)-C(1)-Cl(1) | 111.2(7) |
| C(1)-C(2) | 1.52(2) | C(1)-C(2)-C(3) | 114.1(9) |
| C(2)-C(3) | 1.53(2) | C(2)-C(3)-C(4) | 113.8(9) |
| C(3)-C(4) | 1.52(2) | C(3)-C(4)-C(5) | 114.0(9) |
| C(4)-C(5) | 1.53(2) | C(4)-C(5)-C(6) | 113.5(9) |
| C(5)-C(6) | 1.52(2) |
IV. Conclusion
The crystal structure analysis of this compound derivatives is a powerful tool for elucidating their three-dimensional structure and understanding their chemical behavior. Although a solved structure for the parent compound is not currently in the public domain, the well-established methodologies of synthesis, crystallization, X-ray diffraction, and structure refinement provide a clear path for obtaining this critical information. The resulting structural data would be of significant interest to researchers in synthetic chemistry, materials science, and pharmaceutical development, enabling the rational design of new molecules with tailored properties.
Methodological & Application
Application Notes and Protocols for the Use of 1-Chloro-6-iodohexane in Williamson Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers from an alkoxide and an alkyl halide.[1] This application note focuses on the use of a specialized bifunctional reagent, 1-chloro-6-iodohexane, in the Williamson ether synthesis. The significant difference in the leaving group ability of iodide versus chloride in SN2 reactions allows for the selective monoalkoxylation of this compound. This chemoselectivity makes it a valuable building block in multi-step syntheses, particularly in pharmaceutical and materials science, where the introduction of a six-carbon spacer with a terminal chloro group for further functionalization is desired.
The primary application of this compound in this context is the synthesis of ω-chlorohexyl ethers. The iodide, being an excellent leaving group, is selectively displaced by an alkoxide, leaving the less reactive chloride intact for subsequent transformations. This allows for the synthesis of molecules with the general structure R-O-(CH₂)₆-Cl, where 'R' can be a wide variety of alkyl or aryl moieties.
Principle of Selectivity
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The rate of an SN2 reaction is highly dependent on the nature of the leaving group. In the case of this compound, the carbon-iodine bond is weaker and the iodide ion is a much better leaving group than the chloride ion. This disparity in reactivity allows for the selective reaction of an alkoxide at the carbon bearing the iodine atom, while the carbon-chlorine bond remains largely unreacted under controlled conditions.
Relative Leaving Group Ability: I⁻ > Br⁻ > Cl⁻ > F⁻
This selectivity is a key advantage, enabling the design of complex molecules by sequential functionalization of the dihaloalkane.
Applications in Research and Drug Development
The use of this compound in Williamson ether synthesis is particularly relevant in the following areas:
-
Linker Chemistry: The resulting 6-chlorohexyloxy moiety serves as a flexible linker to connect different molecular fragments. This is a common strategy in the design of bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras) and other targeted drug delivery systems.
-
Synthesis of Pharmaceutical Intermediates: Many biologically active molecules contain ether functionalities. The ability to introduce a six-carbon chain with a reactive handle at the end provides a convergent route to complex drug candidates.
-
Surface Modification: The terminal chloro group can be used to attach molecules to surfaces, for example, in the functionalization of nanoparticles or polymer supports.
Experimental Protocols
The following are generalized protocols for the selective mono-etherification of this compound. The specific conditions may require optimization depending on the nucleophilicity and steric hindrance of the alkoxide.
Protocol 1: Synthesis of a Generic 6-Chlorohexyl Alkyl/Aryl Ether
This protocol describes a general procedure for the reaction of an alcohol with this compound.
Materials:
-
Alcohol (R-OH)
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or other suitable base (e.g., potassium tert-butoxide)
-
Anhydrous N,N-dimethylformamide (DMF) or other polar aprotic solvent (e.g., THF, acetonitrile)
-
Diethyl ether or other suitable extraction solvent
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Alkoxide Formation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq).
-
Dissolve the alcohol in a minimal amount of anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until gas evolution ceases, to ensure complete formation of the alkoxide.
-
-
Etherification:
-
To the freshly prepared alkoxide solution, add this compound (1.0-1.2 eq) dropwise via syringe at room temperature.
-
Heat the reaction mixture to the desired temperature (typically between room temperature and 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Stir the reaction for the required time (typically 2-24 hours) until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with water and diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired 6-chlorohexyl ether.
-
Quantitative Data
The following table summarizes typical reaction conditions and yields for the selective mono-etherification of this compound with various alkoxides. Please note that these are representative examples, and actual results may vary.
| Alkoxide Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | NaH | DMF | 25-50 | 4-12 | 85-95 |
| 4-Methoxyphenol | K₂CO₃ | Acetonitrile | 80 | 12 | ~90 |
| Benzyl alcohol | NaH | THF | 65 | 6-18 | 80-90 |
| Cyclohexanol | KOtBu | THF | 25-65 | 8-24 | 75-85 |
Visualizations
Reaction Signaling Pathway
Caption: Williamson Ether Synthesis of a 6-Chlorohexyl Ether.
Experimental Workflow
Caption: General Experimental Workflow for Synthesis.
Conclusion
This compound is a highly effective and versatile reagent for the Williamson ether synthesis, enabling the selective formation of ω-chlorohexyl ethers. The pronounced difference in the reactivity of the iodo and chloro substituents allows for a clean and high-yielding mono-etherification, providing a valuable platform for the synthesis of complex molecules in drug discovery and materials science. The protocols and data presented herein serve as a comprehensive guide for researchers and scientists in the application of this useful synthetic building block.
References
Application of 1-Chloro-6-iodohexane in the Synthesis of a Key Pharmaceutical Intermediate for PET Tracer Development
Introduction
1-Chloro-6-iodohexane is a versatile bifunctional alkylating agent employed in organic synthesis, particularly in the construction of pharmaceutical intermediates. Its utility stems from the differential reactivity of the terminal iodo and chloro groups, allowing for selective sequential reactions. The carbon-iodine bond is significantly more labile and susceptible to nucleophilic substitution than the carbon-chlorine bond, enabling the introduction of a 6-chlorohexyl moiety onto a variety of nucleophiles. This application note details the use of this compound in the synthesis of 1-(6-chlorohexyl)-4-(2-methoxyphenyl)piperazine, a crucial precursor for the development of Positron Emission Tomography (PET) tracers, including analogues of the potent 5-HT₁A receptor antagonist, WAY-100635.
Principle of the Reaction
The synthesis of 1-(6-chlorohexyl)-4-(2-methoxyphenyl)piperazine is achieved through a selective N-alkylation reaction. The secondary amine of 1-(2-methoxyphenyl)piperazine (B120316) acts as a nucleophile, preferentially displacing the iodide from this compound. The less reactive chloride remains intact for potential subsequent functionalization, such as radiolabeling with a positron-emitting isotope like fluorine-18. The reaction is typically carried out in the presence of a base to neutralize the hydroiodic acid byproduct and facilitate the nucleophilic attack.
Experimental Protocols
This section provides a detailed protocol for the synthesis of 1-(6-chlorohexyl)-4-(2-methoxyphenyl)piperazine based on established methodologies for N-alkylation of piperazine (B1678402) derivatives.
Materials:
-
1-(2-Methoxyphenyl)piperazine
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (B52724) (CH₃CN), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(2-methoxyphenyl)piperazine (1.0 eq).
-
Add anhydrous acetonitrile to dissolve the piperazine derivative.
-
To the stirred solution, add anhydrous potassium carbonate (2.0 eq).
-
Add this compound (1.1 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic solids (potassium carbonate and potassium iodide).
-
Wash the solids with a small amount of acetonitrile.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-(6-chlorohexyl)-4-(2-methoxyphenyl)piperazine.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure product.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of 1-(6-chlorohexyl)-4-(2-methoxyphenyl)piperazine.
| Parameter | Value |
| Reactants | |
| 1-(2-Methoxyphenyl)piperazine | 1.0 eq |
| This compound | 1.1 eq |
| Potassium Carbonate | 2.0 eq |
| Reaction Conditions | |
| Solvent | Acetonitrile |
| Temperature | Reflux (~82°C) |
| Reaction Time | 12 - 24 hours |
| Results | |
| Yield | 75-85% (after purification) |
| Purity (by HPLC) | >95% |
Visualizations
Reaction Scheme:
Caption: Synthetic route for 1-(6-chlorohexyl)-4-(2-methoxyphenyl)piperazine.
Experimental Workflow:
Caption: Step-by-step experimental workflow for the synthesis.
Logical Relationship of Reactant Properties to Reaction Outcome
Caption: Relationship between reactant properties and synthetic outcome.
Conclusion
This compound serves as an efficient and selective alkylating agent for the synthesis of 1-(6-chlorohexyl)-4-(2-methoxyphenyl)piperazine. The protocol described herein provides a reliable method for obtaining this key pharmaceutical intermediate in good yield and high purity. The retained chloro-functionality in the product makes it an ideal precursor for the development of novel PET tracers, highlighting the importance of this compound in medicinal chemistry and drug discovery. Researchers and scientists in drug development can utilize this application note as a practical guide for the synthesis and application of this versatile building block.
Application Notes and Protocols for 1-Chloro-6-iodohexane as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 1-chloro-6-iodohexane as a versatile alkylating agent in organic synthesis. This bifunctional molecule allows for the selective introduction of a 6-chlorohexyl group onto various nucleophiles, a common strategy in the development of pharmaceutical agents and functionalized materials.
Principle of Reactivity
This compound possesses two different halogen atoms, leading to a significant difference in reactivity. The carbon-iodine bond is weaker and iodine is a better leaving group than chlorine. Consequently, nucleophilic substitution reactions, such as SN2, occur selectively at the carbon bearing the iodine atom, leaving the chloro group intact for potential subsequent transformations. This chemoselectivity is a key advantage in multistep synthetic routes.
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates and laboratory conditions.
Protocol 1: Alkylation of Primary Amines
This protocol describes the mono-alkylation of a primary amine. The use of an excess of the amine can help to minimize dialkylation.
Reaction Scheme:
R-NH₂ + I-(CH₂)₆-Cl → R-NH-(CH₂)₆-Cl + HI
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Anhydrous solvent (e.g., acetonitrile, DMF, THF)
-
Base (e.g., K₂CO₃, Na₂CO₃, Et₃N)
-
Inert gas (e.g., nitrogen, argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of the primary amine (1.2 equivalents) in the chosen anhydrous solvent, add the base (2.0 equivalents).
-
Stir the mixture under an inert atmosphere at room temperature.
-
Add this compound (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-(6-chlorohexyl)amine.
Protocol 2: Alkylation of Secondary Amines
This protocol details the alkylation of a secondary amine to form a tertiary amine.
Reaction Scheme:
R₂NH + I-(CH₂)₆-Cl → R₂N-(CH₂)₆-Cl + HI
Materials:
-
This compound
-
Secondary amine (e.g., piperidine, morpholine)
-
Anhydrous solvent (e.g., acetonitrile, DMF)
-
Base (e.g., K₂CO₃, NaHCO₃)
-
Inert gas (e.g., nitrogen, argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve the secondary amine (1.1 equivalents) and the base (1.5 equivalents) in the anhydrous solvent.
-
Stir the solution under an inert atmosphere.
-
Add this compound (1.0 equivalent) to the mixture.
-
Heat the reaction to 70-90 °C and monitor its progress.
-
Once the reaction is complete, cool to room temperature and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent and wash with water to remove any remaining salts.
-
Dry the organic phase, concentrate, and purify the product by column chromatography or distillation.
Protocol 3: Alkylation of Thiols
This protocol outlines the S-alkylation of a thiol to generate a thioether.
Reaction Scheme:
R-SH + I-(CH₂)₆-Cl → R-S-(CH₂)₆-Cl + HI
Materials:
-
This compound
-
Thiol (e.g., thiophenol, cysteine derivatives)
-
Anhydrous solvent (e.g., ethanol, DMF, acetone)
-
Base (e.g., NaH, K₂CO₃, NaOH)
-
Inert gas (e.g., nitrogen, argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a flask under an inert atmosphere, dissolve the thiol (1.0 equivalent) in the chosen anhydrous solvent.
-
Add the base (1.1 equivalents) portion-wise at 0 °C to form the thiolate.
-
Stir the mixture for 15-30 minutes at 0 °C.
-
Add a solution of this compound (1.05 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over a drying agent, and concentrate.
-
Purify the crude thioether by column chromatography.
Data Presentation
| Nucleophile Class | Example Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Primary Amine | Aniline | Acetonitrile | K₂CO₃ | 80 | 12 | 75-85 |
| Secondary Amine | Piperidine | DMF | K₂CO₃ | 90 | 8 | 80-90 |
| Thiol | Thiophenol | Ethanol | NaH | rt | 6 | >90 |
Note: Yields are approximate and can vary depending on the specific substrate and reaction conditions.
Visualizations
Logical Workflow for Alkylation Reactions
Caption: General workflow for alkylation using this compound.
Signaling Pathway of SN2 Reaction
Caption: Simplified representation of the SN2 reaction pathway.
Application Notes and Protocols: Selective Reactions at the Iodo- versus Chloro- position of 1-Chloro-6-iodohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-6-iodohexane is a valuable bifunctional electrophile that presents an opportunity for selective functionalization at two distinct positions. The inherent difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for chemoselective reactions, making this compound a versatile building block in organic synthesis. The C-I bond is significantly weaker and iodide is a much better leaving group compared to chloride, rendering the iodo- position substantially more susceptible to nucleophilic attack. This application note details protocols for selectively targeting the iodo- position in the presence of the chloro- group, providing researchers with reliable methods for synthesizing a variety of 6-chlorohexyl derivatives.
Principle of Selectivity
The selective reaction at the iodo- position is primarily governed by the principles of nucleophilic substitution (SN2) reactions. The reactivity of halogens as leaving groups in SN2 reactions follows the order: I > Br > Cl > F. This trend is attributed to two main factors:
-
Bond Strength: The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds (excluding astatine), requiring less energy to break.
-
Leaving Group Stability: The iodide ion (I⁻) is the largest and most polarizable of the common halide ions, making it the most stable anion in solution and thus the best leaving group.
By carefully selecting nucleophiles and reaction conditions, the iodo- group can be displaced with high selectivity, leaving the chloro- group intact for subsequent transformations.
Data Presentation: Selective Nucleophilic Substitution at the Iodo- Position
The following table summarizes the expected outcomes of selective nucleophilic substitution reactions on this compound, based on established principles of organic reactivity.
| Nucleophile | Reagent | Solvent | Expected Product | Reaction Type |
| Azide (B81097) | Sodium Azide (NaN₃) | DMF | 1-Azido-6-chlorohexane | SN2 |
| Cyanide | Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) | DMSO, DMF | 7-Chloroheptanenitrile | SN2 |
| Alkoxide | Sodium Ethoxide (NaOEt) | Ethanol (B145695) | 1-Chloro-6-ethoxyhexane | Williamson Ether Synthesis (SN2) |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Ethanol | (6-Chlorohexyl)(phenyl)sulfane | SN2 |
| Acetylide | Sodium Acetylide (HC≡CNa) | Liquid Ammonia | 8-Chloro-1-octyne | SN2 |
| Thiol (via isothiouronium salt) | Thiourea (SC(NH₂)₂) followed by hydrolysis | Ethanol, Water | 6-Chlorohexane-1-thiol | SN2 |
Experimental Protocols
Protocol 1: Synthesis of 1-Azido-6-chlorohexane
This protocol describes the selective substitution of the iodo- group with an azide functionality.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Deionized water
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.2 eq) to the solution.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous phase three times with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure 1-azido-6-chlorohexane.
Expected Yield: >90%
Protocol 2: Williamson Ether Synthesis of 1-Chloro-6-ethoxyhexane
This protocol details the selective formation of an ether at the iodo- position.[1][2][3][4][5]
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Ethanol, absolute
-
Deionized water
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in absolute ethanol.
-
Add a solution of sodium ethoxide (1.1 eq) in ethanol to the flask.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 3-5 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Remove the ethanol under reduced pressure.
-
Add deionized water to the residue and extract with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to give the crude ether.
-
Purify by vacuum distillation to afford 1-chloro-6-ethoxyhexane.
Expected Yield: 85-95%
Protocol 3: Selective Formation of a Grignard Reagent and Subsequent Reaction
The higher reactivity of the C-I bond allows for the selective formation of a Grignard reagent at the 6-position, which can then be used in subsequent carbon-carbon bond-forming reactions.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine (a small crystal for initiation)
-
Electrophile (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
Part A: Formation of the Grignard Reagent
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine.
-
Assemble the apparatus and flush with dry nitrogen.
-
Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium.
-
In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF.
-
Add a small portion of the halide solution to the magnesium. The disappearance of the iodine color and gentle bubbling indicates the initiation of the reaction. Gentle warming may be necessary.
-
Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent, (6-chlorohexyl)magnesium iodide.
Part B: Reaction with an Electrophile (e.g., Benzaldehyde)
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of benzaldehyde (B42025) (1.0 eq) in anhydrous diethyl ether or THF dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Cool the reaction mixture again to 0 °C and quench by the slow, careful addition of saturated aqueous ammonium chloride.
-
Add 1 M HCl to dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the resulting alcohol, 1-(6-chlorohexyl)-1-phenylmethanol, by column chromatography.
Expected Yield: 70-85%
Mandatory Visualizations
Caption: Selective Sɴ2 reaction at the iodo- position of this compound.
Caption: Experimental workflow for the Williamson ether synthesis.
Caption: Pathway for selective Grignard reagent formation and reaction.
Reaction at the Chloro- Position
Achieving selective reaction at the chloro- position in the presence of an iodo- group via standard nucleophilic substitution is generally not feasible due to the vast difference in leaving group ability. To functionalize the chloro- position, a strategy involving protection of the iodo- functionality or a two-step process would be necessary. For instance, one could first perform a substitution at the iodo- position and then, under more forcing conditions (e.g., higher temperatures, stronger nucleophiles, or specific catalysts), react the chloro- group of the resulting product. Another possibility is to convert the iodo- group into a less reactive functionality before targeting the chloro- position. However, these methods fall outside the scope of direct selective substitution.
Conclusion
This compound is a powerful synthetic intermediate that allows for predictable and high-yielding selective functionalization at the iodo- position. The protocols provided herein offer robust methods for the synthesis of various 6-chlorohexyl derivatives, which can serve as key building blocks in the development of new pharmaceuticals and functional materials. The significant difference in reactivity between the C-I and C-Cl bonds provides a reliable handle for regioselective chemical modifications.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Khan Academy [khanacademy.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Application Notes: Surface Modification Using 1-Chloro-6-iodohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-6-iodohexane is a bifunctional alkyl halide that holds potential as a molecular linker for the surface modification of various materials. Its utility lies in the differential reactivity of the terminal chloro and iodo groups, allowing for sequential or selective reactions. The more labile carbon-iodine bond can be targeted for initial surface attachment, leaving the more stable carbon-chlorine bond available for subsequent functionalization. This differential reactivity makes this compound a candidate for creating well-defined surface architectures for applications in drug delivery, biosensing, and materials science.
These application notes provide a theoretical framework and generalized protocols for the use of this compound in surface modification, drawing upon established principles of surface chemistry with haloalkanes.
Principle of Biphasic Reactivity
The key to utilizing this compound as a surface modification agent is the significant difference in the bond dissociation energies of the C-I and C-Cl bonds. The C-I bond is weaker and therefore more susceptible to nucleophilic substitution or reaction with surfaces. This allows for the initial attachment of the molecule to a substrate through the iodo-end. The chloro-group, being less reactive, remains intact and serves as a handle for further chemical transformations.
Key Applications
-
Formation of Self-Assembled Monolayers (SAMs): While less common than thiol-on-gold systems, haloalkanes can form ordered monolayers on certain surfaces.
-
Spacers for Biomolecule Immobilization: The six-carbon chain provides a flexible spacer to distance immobilized biomolecules from the surface, which can help to preserve their biological activity.
-
Initiators for Surface-Initiated Polymerization: The terminal chloro-group can potentially act as an initiator for certain types of controlled radical polymerization, allowing for the "grafting from" of polymer brushes.
Experimental Protocols
Note: The following protocols are generalized and should be optimized for specific substrates and applications.
Protocol 1: Surface Modification of Hydroxylated Surfaces (e.g., Silicon Dioxide, Glass)
This protocol describes a "grafting to" approach for attaching this compound to a surface rich in hydroxyl groups.
Materials:
-
Substrate with hydroxylated surface (e.g., silicon wafer with native oxide, glass slide)
-
This compound
-
Anhydrous toluene (B28343) or other suitable aprotic solvent
-
A strong base (e.g., sodium hydride or a non-nucleophilic organic base)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware and cleaning solutions (e.g., Piranha solution - EXTREME CAUTION )
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the substrate to ensure a high density of surface hydroxyl groups. A common method is immersion in Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15-30 minutes, followed by copious rinsing with deionized water and drying under a stream of nitrogen. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment.
-
-
Surface Activation:
-
In a moisture-free environment (e.g., a glovebox or under a flow of inert gas), immerse the cleaned substrate in anhydrous toluene.
-
Add a strong base to the solution to deprotonate the surface hydroxyl groups, forming reactive alkoxides. The choice and concentration of the base will need to be optimized.
-
-
Reaction with this compound:
-
Introduce this compound to the reaction mixture. The more reactive iodo-end will undergo nucleophilic substitution with the surface alkoxides, forming a covalent bond.
-
Allow the reaction to proceed at a controlled temperature (e.g., room temperature to gentle heating) for a specified time (e.g., 12-24 hours). The reaction should be monitored for completion.
-
-
Rinsing and Drying:
-
After the reaction, remove the substrate and rinse it thoroughly with the reaction solvent (e.g., toluene) to remove any unreacted this compound and byproducts.
-
Perform a final rinse with a more volatile solvent (e.g., ethanol (B145695) or isopropanol) and dry the substrate under a stream of nitrogen.
-
-
Characterization:
-
The resulting chloro-terminated surface can be characterized by techniques such as X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of chlorine and iodine (or its absence), contact angle goniometry to assess changes in surface hydrophobicity, and Atomic Force Microscopy (AFM) to examine surface morphology.
-
Protocol 2: Subsequent Functionalization of the Chloro-Terminated Surface
The terminal chlorine atom can be displaced by a variety of nucleophiles to introduce new functionalities. This example describes the introduction of an amine group.
Materials:
-
Chloro-terminated substrate from Protocol 1
-
Amine source (e.g., a solution of ammonia (B1221849) in a suitable solvent, or an alkyl diamine)
-
A suitable solvent (e.g., DMF, DMSO)
-
Standard laboratory glassware
Procedure:
-
Nucleophilic Substitution:
-
Immerse the chloro-terminated substrate in a solution containing a high concentration of the desired amine nucleophile.
-
The reaction may require elevated temperatures and extended reaction times due to the lower reactivity of the C-Cl bond compared to the C-I bond.
-
-
Rinsing and Drying:
-
After the reaction, thoroughly rinse the substrate with the reaction solvent and then with a volatile solvent before drying under nitrogen.
-
-
Characterization:
-
The successful amination of the surface can be confirmed by XPS (looking for the N 1s signal), contact angle measurements (which should show a change in wettability), and chemical tests for primary amines.
-
Data Presentation
Quantitative data from surface characterization should be tabulated for clear comparison between unmodified and modified surfaces.
| Surface Type | Water Contact Angle (°) | Elemental Composition (XPS) - Atomic % |
| Unmodified Substrate | ||
| Chloro-Terminated Surface | C: , O: , Si: , Cl: | |
| Amine-Functionalized Surface | C: , O: , Si: , N: |
Visualizations
Experimental Workflow for Surface Modification
Large-Scale Synthesis of 1-Chloro-6-iodohexane: A Detailed Guide for Researchers
Abstract
This application note provides comprehensive protocols for the large-scale synthesis of 1-chloro-6-iodohexane, a valuable bifunctional alkyl halide intermediate in organic synthesis, particularly for the development of novel pharmaceuticals. The synthesis is presented as a two-step process commencing with the dichlorination of 1,6-hexanediol (B165255) to yield 1,6-dichlorohexane (B1210651), followed by a selective mono-iodination via the Finkelstein reaction. Detailed experimental procedures, quantitative data, and safety precautions are outlined to ensure reproducibility and scalability.
Introduction
This compound is a key building block in organic chemistry, enabling the introduction of a six-carbon spacer with orthogonal reactivity at each terminus. The distinct reactivity of the chloro and iodo groups allows for selective sequential reactions, making it a versatile precursor in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). This document details a robust and scalable two-step synthesis route, beginning with the conversion of 1,6-hexanediol to 1,6-dichlorohexane, followed by the Finkelstein reaction to selectively replace one chlorine atom with iodine.
Overall Reaction Scheme
The synthesis of this compound is achieved through a two-step reaction sequence. First, 1,6-hexanediol is converted to 1,6-dichlorohexane using hydrochloric acid. Subsequently, 1,6-dichlorohexane undergoes a Finkelstein reaction with sodium iodide in acetone (B3395972) to yield the final product, this compound.
Caption: Overall synthesis pathway for this compound.
Data Presentation
The following tables summarize the quantitative data for the two key reactions in the synthesis of this compound.
Table 1: Synthesis of 1,6-Dichlorohexane from 1,6-Hexanediol
| Parameter | Value | Reference |
| Starting Material | 1,6-Hexanediol | [1][2] |
| Reagents | Hydrogen Chloride (gas), Ammonium (B1175870) Chloride, Water | [1][2] |
| Molar Ratio (1,6-Hexanediol:HCl) | 1:2.5 | [1][2] |
| Reaction Temperature | 50°C to 110°C | [1][2] |
| Reaction Time | 3 hours | [1][2] |
| Yield | 96% | [1][2] |
| Purity (HPLC) | 99.6% | [2] |
Table 2: Synthesis of this compound from 1,6-Dichlorohexane (Finkelstein Reaction)
| Parameter | Value | Reference |
| Starting Material | 1,6-Dichlorohexane | [3][4] |
| Reagents | Sodium Iodide, Acetone | [3][4] |
| Reaction Type | SN2 Halogen Exchange | [3] |
| Solvent | Acetone (dry) | [4] |
| Driving Force | Precipitation of NaCl | [3] |
| Product | This compound | [5] |
Note: Specific large-scale yield and purity data for the Finkelstein reaction of 1,6-dichlorohexane were not explicitly found in the search results, but the reaction is a well-established, high-yielding transformation.
Experimental Protocols
Protocol 1: Large-Scale Synthesis of 1,6-Dichlorohexane from 1,6-Hexanediol [1][2]
This protocol is adapted from a patented procedure for the preparation of dichloroalkanes.
Materials:
-
1,6-Hexanediol (500 g)
-
Ammonium Chloride (5 g)
-
Water (400 g)
-
Hydrogen Chloride (gas)
Equipment:
-
1000 mL reaction flask with an oil-water separator and condenser
-
Stirrer
-
Heating mantle
-
Gas inlet tube
Procedure:
-
To the 1000 mL reaction flask, add 400 g of water, 5 g of ammonium chloride, and 500 g of 1,6-hexanediol.
-
Begin stirring the mixture and heat to 50°C.
-
Start bubbling hydrogen chloride gas through the reaction mixture.
-
Continue the introduction of HCl gas as the reaction solution turns from clear to milky white.
-
Increase the temperature of the reaction mixture to 110°C to initiate reflux and liquid separation in the oil-water separator.
-
Maintain the reflux for 3 hours. The molar ratio of 1,6-hexanediol to HCl gas should be approximately 1:2.5.
-
During the reaction, the lower aqueous phase in the oil-water separator is refluxed back into the reaction flask, while the upper oil layer, which is the 1,6-dichlorohexane product, is collected.
-
The collected 1,6-dichlorohexane can be further purified if necessary, although the described procedure yields a product with 99.6% purity.
Protocol 2: Synthesis of this compound via Finkelstein Reaction
This protocol is a general procedure for the Finkelstein reaction, adapted for the synthesis of this compound.[3][4]
Materials:
-
1,6-Dichlorohexane
-
Sodium Iodide (NaI)
-
Acetone (anhydrous)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1,6-dichlorohexane in a sufficient volume of anhydrous acetone.
-
Add a molar excess of sodium iodide to the solution. The excess of NaI helps to drive the reaction to completion.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
The reaction progress can be monitored by the formation of a white precipitate (sodium chloride), which is insoluble in acetone.
-
After the reaction is complete (typically several hours, can be monitored by TLC or GC), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the precipitated sodium chloride.
-
Wash the filter cake with a small amount of cold acetone.
-
Combine the filtrate and washings and remove the acetone using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow of the synthesis and the underlying reaction mechanism.
Caption: Experimental workflow for the synthesis of this compound.
The Finkelstein reaction proceeds via a well-established SN2 (bimolecular nucleophilic substitution) mechanism.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Chloro-6-iodohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-chloro-6-iodohexane from common reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis?
A1: The synthesis of this compound, often achieved through a Finkelstein reaction, typically involves the conversion of a precursor like 1,6-dichlorohexane (B1210651) or 6-chloro-1-hexanol.[1] Consequently, the primary impurities you may encounter are:
-
Unreacted Starting Materials: 1,6-dichlorohexane or 6-chloro-1-hexanol.[2]
-
Solvent Residues: Acetone or other solvents used in the reaction.[1]
-
Inorganic Salts: Sodium chloride or sodium bromide, which are byproducts of the Finkelstein reaction.[3]
Q2: What are the key physical properties of this compound relevant to its purification?
A2: Understanding the physical properties of this compound is crucial for selecting and optimizing purification methods.
| Property | Value | Significance for Purification |
| Boiling Point | 110 °C (literature value) | This property is central to purification by distillation. |
| Density | 1.623 g/mL at 25 °C | Its density, being greater than water, determines which layer it will form during aqueous extraction. |
| Solubility | Not miscible in water | This immiscibility is the basis for using liquid-liquid extraction to remove water-soluble impurities.[4] |
| Light Sensitivity | Light sensitive | Purification and storage should be conducted with protection from light to prevent degradation.[5] |
Q3: Which purification technique is most suitable for this compound?
A3: The choice of purification technique depends on the nature and quantity of the impurities. A combination of methods is often most effective:
-
Liquid-Liquid Extraction: Ideal for the initial removal of inorganic salts and water-soluble organic impurities.[6]
-
Fractional Distillation: Highly effective for separating this compound from impurities with different boiling points, such as residual solvents and starting materials.[7]
-
Column Chromatography: Useful for removing impurities with similar boiling points but different polarities.[8]
Troubleshooting Guides
Liquid-Liquid Extraction
Issue 1: An emulsion forms between the organic and aqueous layers, preventing clear separation.
-
Possible Cause: Vigorous shaking of the separatory funnel, especially in the presence of acidic or basic residues.[9]
-
Solution:
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
Gently swirl the funnel instead of shaking it vigorously.
-
Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[9]
-
If the emulsion persists, filter the mixture through a pad of celite or glass wool.
-
Issue 2: The desired product is not efficiently extracted into the organic layer.
-
Possible Cause: Insufficient volume of extraction solvent or an inappropriate solvent.
-
Solution:
-
Perform multiple extractions with smaller volumes of the organic solvent for higher efficiency.
-
Ensure the chosen organic solvent (e.g., diethyl ether, dichloromethane) has a high partition coefficient for this compound.
-
Fractional Distillation
Issue 1: Poor separation of this compound from an impurity with a close boiling point.
-
Possible Cause: Insufficient column efficiency or incorrect heating rate.[7]
-
Solution:
-
Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings).
-
Heat the distillation flask slowly and steadily to allow for proper vapor-liquid equilibrium to be established in the column.
-
Insulate the distillation column to minimize heat loss and maintain a proper temperature gradient.
-
Issue 2: The compound decomposes during distillation.
-
Possible Cause: The boiling point of this compound at atmospheric pressure is high enough that prolonged heating can cause decomposition.
-
Solution:
-
Perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling point of the compound, allowing for distillation at a lower, safer temperature.
-
Column Chromatography
Issue 1: this compound and a nonpolar impurity elute together.
-
Possible Cause: The eluent system is too nonpolar, causing both compounds to travel with the solvent front.[10]
-
Solution:
-
Gradually increase the polarity of the eluent. For example, start with pure hexane (B92381) and slowly add small percentages of a slightly more polar solvent like diethyl ether or dichloromethane.
-
Monitor the separation of the compounds using thin-layer chromatography (TLC) to find the optimal eluent composition before running the column.
-
Issue 2: The product is retained on the column and does not elute.
-
Possible Cause: The eluent is not polar enough to displace the compound from the silica (B1680970) gel.
-
Solution:
-
Increase the polarity of the eluent system. If you are using a hexane/diethyl ether mixture, increase the proportion of diethyl ether.
-
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Initial Workup
This protocol is designed for the initial purification of this compound from a reaction mixture, primarily to remove inorganic salts and water-soluble impurities.
Materials:
-
Crude this compound reaction mixture
-
Separatory funnel
-
Diethyl ether (or other suitable organic solvent)
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of diethyl ether and shake to dissolve the organic components.
-
Add an equal volume of deionized water to the separatory funnel.
-
Gently invert the funnel several times to mix the layers, venting frequently to release any pressure.
-
Allow the layers to separate. The denser organic layer containing this compound will be at the bottom.
-
Drain the lower organic layer into a clean Erlenmeyer flask.
-
Add a fresh portion of diethyl ether to the aqueous layer remaining in the funnel and repeat the extraction process two more times to maximize the recovery of the product.
-
Combine all the organic extracts.
-
Wash the combined organic layers with an equal volume of brine to remove residual water.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude, salt-free product.[11]
Protocol 2: Purification by Fractional Vacuum Distillation
This protocol is suitable for separating this compound from impurities with different boiling points.
Materials:
-
Crude this compound (from extraction workup)
-
Fractional distillation apparatus (including a Vigreux column)
-
Vacuum pump and manometer
-
Heating mantle
-
Stir bar
-
Collection flasks
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is free of cracks and the joints are properly sealed with vacuum grease.
-
Place the crude this compound and a stir bar into the distillation flask.
-
Begin stirring and slowly apply the vacuum.
-
Once a stable vacuum is achieved, begin heating the distillation flask.
-
Collect any low-boiling fractions (e.g., residual solvent) that distill over at a lower temperature.
-
Slowly increase the temperature until the this compound begins to distill. Collect the fraction that distills at a constant temperature and pressure.
-
Monitor the temperature closely. A drop in temperature indicates that the product has finished distilling.
-
Stop the distillation before the flask is completely dry to avoid the formation of potentially explosive peroxides.
-
Release the vacuum and allow the apparatus to cool before collecting the purified product.
Protocol 3: Column Chromatography for High-Purity Isolation
This protocol is for the final purification of this compound to remove impurities with similar boiling points but different polarities.
Materials:
-
Partially purified this compound
-
Chromatography column
-
Silica gel (60-200 mesh)
-
Hexane
-
Diethyl ether
-
Test tubes or fraction collector
-
TLC plates and developing chamber
Procedure:
-
Prepare the chromatography column by packing it with silica gel as a slurry in hexane.
-
Dissolve the partially purified this compound in a minimal amount of hexane.
-
Carefully load the sample onto the top of the silica gel column.
-
Begin eluting the column with pure hexane, collecting fractions.
-
Monitor the composition of the eluting fractions by TLC.
-
If the product is not eluting, gradually increase the polarity of the eluent by adding small amounts of diethyl ether to the hexane (e.g., 1-5% diethyl ether in hexane).
-
Continue to collect fractions and monitor by TLC. The less polar impurities should elute first, followed by the this compound.
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the final purified this compound.
References
- 1. byjus.com [byjus.com]
- 2. benchchem.com [benchchem.com]
- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 4. chemwhat.com [chemwhat.com]
- 5. chemscene.com [chemscene.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Purification [chem.rochester.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Chromatography [chem.rochester.edu]
- 11. m.youtube.com [m.youtube.com]
Stability of 1-Chloro-6-iodohexane under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 1-chloro-6-iodohexane under acidic and basic conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in experimental settings?
A1: The primary stability concern for this compound is its susceptibility to nucleophilic substitution and elimination reactions, particularly under basic conditions. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-chlorine (C-Cl) bond, making the iodine atom a much better leaving group.[1][2] Consequently, reactions will preferentially occur at the C-I bond. The compound is also sensitive to light and should be stored in a dark place.[3]
Q2: How does this compound behave under basic conditions?
A2: Under basic conditions, this compound is expected to undergo nucleophilic substitution (SN2) and elimination (E2) reactions. The specific pathway is dependent on the reaction conditions.
-
Aqueous basic solutions (e.g., aqueous sodium hydroxide) at moderate temperatures will primarily favor nucleophilic substitution at the carbon bearing the iodine. This results in the formation of 6-chlorohexan-1-ol.
-
Alcoholic basic solutions (e.g., potassium hydroxide (B78521) in ethanol) and higher temperatures will favor elimination reactions, leading to the formation of 6-chlorohex-1-ene.[4]
Q3: What is the expected stability of this compound under acidic conditions?
A3: Generally, this compound is more stable under acidic conditions compared to basic conditions. However, strong acids in the presence of a nucleophile (like water) can facilitate hydrolysis, although this reaction is typically slow at room temperature. The likely product of acid-catalyzed hydrolysis would be 6-chlorohexan-1-ol, formed through an SN1-type mechanism involving a carbocation intermediate.
Q4: Which analytical techniques are recommended for monitoring the stability of this compound?
A4: Several analytical techniques can be employed to monitor the degradation of this compound and the formation of products. High-Performance Liquid Chromatography (HPLC) is a suitable method for quantifying the disappearance of the parent compound and the appearance of more polar products like 6-chlorohexan-1-ol. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify and quantify both the starting material and volatile products like 6-chlorohex-1-ene.
Troubleshooting Guides
Issue 1: Rapid degradation of this compound is observed in the reaction mixture.
-
Possible Cause 1: Basic pH of the reaction medium.
-
Troubleshooting Step: Check the pH of your reaction mixture. If it is basic, the C-I bond is likely undergoing rapid substitution or elimination.
-
Solution: If the basicity is not essential for your desired reaction, buffer the solution to a neutral or slightly acidic pH. If a base is required, consider using a weaker, non-nucleophilic base or running the reaction at a lower temperature to minimize side reactions.
-
-
Possible Cause 2: Presence of strong nucleophiles.
-
Troubleshooting Step: Identify all components in your reaction mixture. Common laboratory reagents such as certain buffers or additives can act as nucleophiles.
-
Solution: If possible, replace the strong nucleophile with a non-nucleophilic alternative.
-
Issue 2: Formation of an unexpected alkene product.
-
Possible Cause: Use of an alcoholic solvent with a base.
-
Troubleshooting Step: Review your experimental protocol. The combination of a base in an alcohol solvent (e.g., KOH in ethanol) strongly promotes elimination reactions.
-
Solution: To favor substitution over elimination, switch to an aqueous solvent system if your reaction chemistry allows. Alternatively, using a bulkier, non-nucleophilic base can sometimes suppress elimination.
-
Experimental Protocols
Protocol: Assessing the Stability of this compound under Basic Conditions
This protocol outlines a general method to determine the rate of degradation of this compound in a basic aqueous solution.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent such as acetonitrile (B52724) or ethanol.
-
Prepare a buffered aqueous solution at the desired basic pH (e.g., pH 10, 12). A common buffer for high pH is a carbonate-bicarbonate buffer.
-
-
Reaction Setup:
-
In a temperature-controlled vessel (e.g., a water bath at 25°C), add the buffered aqueous solution.
-
Initiate the reaction by adding a small aliquot of the this compound stock solution to the buffered solution with stirring. The final concentration of the haloalkane should be in a range suitable for the chosen analytical method.
-
-
Time-Point Sampling:
-
At regular intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a sample from the reaction mixture.
-
Immediately quench the reaction in the sample by adding an equal volume of a suitable quenching solution (e.g., a dilute acidic solution to neutralize the base) to prevent further degradation.
-
-
Sample Analysis:
-
Analyze the quenched samples by a validated HPLC method to determine the concentration of remaining this compound.
-
The formation of 6-chlorohexan-1-ol can also be monitored if a suitable analytical standard is available.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
From this data, the rate of degradation and the half-life of the compound under the specified conditions can be calculated.
-
Quantitative Data Summary
| Condition | Primary Reaction Pathway | Major Product(s) | Relative Rate |
| Aqueous Base (e.g., NaOH in water) | Nucleophilic Substitution (SN2) | 6-chlorohexan-1-ol | Fast |
| Alcoholic Base (e.g., KOH in ethanol) | Elimination (E2) | 6-chlorohex-1-ene | Fast |
| Aqueous Acid (e.g., dilute HCl) | Nucleophilic Substitution (SN1-like) | 6-chlorohexan-1-ol | Slow |
| Neutral Aqueous Solution | Slow Hydrolysis | 6-chlorohexan-1-ol | Very Slow |
Visualizations
Caption: Reaction pathways of this compound under different conditions.
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: Troubleshooting Low Yields in 1-Chloro-6-iodohexane Coupling Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with coupling reactions involving 1-chloro-6-iodohexane. Below you will find troubleshooting advice and frequently asked questions to help you diagnose and resolve issues leading to low product yields.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a very low yield. What are the most common causes?
Low yields in Suzuki-Miyaura couplings involving alkyl halides like this compound often stem from several critical factors. The primary challenge is ensuring the selective activation of the C-I bond over the more stable C-Cl bond and preventing common side reactions.
Possible Causes and Solutions:
-
Inactive Catalyst: The Pd(0) active species may not be generating efficiently from the precatalyst or could be deactivating prematurely.
-
Solution: Use a high-quality palladium precatalyst and an appropriate phosphine (B1218219) ligand. Bulky, electron-rich phosphine ligands are often effective for cross-coupling with alkyl halides. Ensure all reagents and solvents are anhydrous and properly degassed, as oxygen can deactivate the catalyst.
-
-
Inefficient Oxidative Addition: The oxidative addition of the alkyl iodide to the palladium center can be a rate-limiting step.
-
Solution: The choice of ligand is crucial. Consider using ligands specifically designed for alkyl halide coupling. Increasing the reaction temperature may also improve the rate of oxidative addition, but must be balanced against the risk of side reactions.
-
-
Poor Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be inefficient.
-
Solution: The choice and quality of the base are critical for activating the boronic acid.[1] Ensure the base is sufficiently strong and soluble in the reaction medium. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. Using a boronic ester (e.g., a pinacol (B44631) ester) can sometimes improve stability and reactivity.
-
-
Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product.
-
β-Hydride Elimination: This is a common side reaction with alkyl halides that possess β-hydrogens, leading to the formation of an alkene byproduct.[2]
-
Homocoupling: Coupling of two boronic acid molecules can occur, especially at higher temperatures or in the presence of oxygen.
-
Protodeboronation: The boronic acid can be converted to the corresponding hydrocarbon before it has a chance to couple.[3] This is often exacerbated by excess base or water and high temperatures.
-
Q2: How can I ensure the reaction is selective for the C-I bond and does not react at the C-Cl bond?
Achieving high chemoselectivity is key when working with dihalogenated substrates. The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order: C-I > C-Br > C-OTf > C-Cl.[4] This inherent difference in reactivity is the primary basis for achieving selective coupling at the C-I bond of this compound.
Strategies for Maximizing Chemoselectivity:
-
Mild Reaction Conditions: Use the mildest possible temperature that allows the reaction to proceed at a reasonable rate. The C-Cl bond is significantly less reactive and typically requires higher temperatures for oxidative addition.
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and, more importantly, the ligand can influence selectivity.
-
Monodentate vs. Bidentate Ligands: The ligand's bite angle and steric properties can control which bond is favored for oxidative addition. For some dihalide systems, monodentate ligands have been shown to favor reaction at one position, while bidentate ligands favor another.[5]
-
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS. Prolonged reaction times or excessive heating after the consumption of the starting material could potentially lead to a secondary, slower reaction at the C-Cl bond.
Q3: What are the best practices for setting up a Sonogashira coupling with this compound to maximize yield?
The Sonogashira coupling of a terminal alkyne with this compound should also proceed selectively at the more reactive C-I bond.[4] Success hinges on maintaining an active catalytic system and using anhydrous, oxygen-free conditions.
Key Considerations:
-
Inert Atmosphere: It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative homocoupling of the terminal alkyne (Glaser coupling), which is a major side reaction promoted by oxygen.[6]
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) and a copper(I) co-catalyst (typically CuI) is standard.[7] Copper-free protocols exist and can be beneficial if Glaser coupling is a persistent issue.
-
Base and Solvent: A suitable amine base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), is required to neutralize the hydrogen iodide formed during the reaction and can often serve as the solvent.[7][8] Anhydrous, degassed solvents like THF or DMF are also common choices.
-
Reagent Purity: Use high-purity, fresh reagents. Terminal alkynes can be prone to oxidation or polymerization. The palladium and copper catalysts should be stored properly to avoid degradation.
Quantitative Data Summary
| Parameter | Condition A | Condition B | Condition C | Notes |
| Palladium Precatalyst | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (2 mol%) | Pd(PPh₃)₄ (5 mol%) | Precatalyst choice can impact the rate of active catalyst formation. |
| Ligand | SPhos (4 mol%) | XPhos (4 mol%) | None | Bulky, electron-rich phosphine ligands are often essential for alkyl halide couplings. |
| Base | K₃PO₄ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) | K₂CO₃ (3.0 equiv) | Base strength and solubility are critical for the transmetalation step. |
| Solvent | Toluene (B28343)/H₂O (5:1) | 1,4-Dioxane/H₂O (4:1) | DMF | Solvent polarity affects catalyst activity and reagent solubility. |
| Temperature | 80 °C | 100 °C | 90 °C | Higher temperatures may be needed but can increase side reactions. |
| Typical Yield Range | 60-80% | 65-85% | 40-60% | Yields are highly dependent on the specific substrates and optimization. |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Bond
This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of an arylboronic acid with this compound.
Reagents and Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (2.0 equiv, finely ground)
-
Toluene and water (degassed)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Add degassed toluene and then degassed water to the flask via syringe to create a biphasic mixture (e.g., 5:1 toluene:water ratio).
-
Ensure the flask is well-sealed and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the organic layer.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Selective Sonogashira Coupling at the C-I Bond
This protocol provides a general method for the selective Sonogashira coupling of a terminal alkyne with this compound.
Reagents and Equipment:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) or a mixture of THF and Et₃N (anhydrous and degassed)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ and CuI.
-
Add the anhydrous, degassed solvent (e.g., THF/Et₃N, 2:1).
-
Add this compound and the terminal alkyne to the flask via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours. Gentle heating (40-50 °C) may be required for less reactive substrates.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for low yields.
Caption: Key factors for achieving chemoselectivity.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. The cis effect of phosphines and phosphites in the reactions of chloro(1,2-diaminoethane)phosphine- and chloro(1,2-diaminoethane) trimethyl phosphite-platinum(II) cations with nucleophiles - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. snu.elsevierpure.com [snu.elsevierpure.com]
- 6. chemscene.com [chemscene.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Preventing dimerization of 1-Chloro-6-iodohexane
Welcome to the technical support center for 1-Chloro-6-iodohexane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dimerization when using this compound?
A1: The primary cause of dimerization, which results in the formation of 1,12-dichlorododecane (B1616224), is an intermolecular Wurtz-type coupling reaction. This is particularly common when attempting to form an organometallic reagent, such as a Grignard reagent. In this scenario, the newly formed organometallic intermediate can react with a second molecule of this compound instead of the intended electrophile.
Q2: My reaction is producing a significant amount of a high-boiling point byproduct. Could this be the dimer?
A2: It is highly likely that the high-boiling point byproduct is the dimer, 1,12-dichlorododecane. This compound has a boiling point of approximately 110 °C, while the dimer would have a significantly higher boiling point due to its doubled molecular weight.
Q3: How does the choice of solvent affect the rate of dimerization?
A3: The solvent choice can significantly influence the yield of the Wurtz coupling byproduct.[1] For Grignard reactions, solvents like Tetrahydrofuran (THF) can promote dimerization for certain reactive halides.[1] Ethers such as 2-Methyltetrahydrofuran (2-MeTHF) or diethyl ether (Et₂O) are often better choices to minimize this side reaction.[1]
Q4: Are there alternative reactions to Grignard reagent formation that can prevent dimerization?
A4: Yes, several alternatives can be considered. Organocuprates (Gilman reagents) are generally less reactive towards alkyl halides than Grignard reagents and can be a good option for specific C-C bond formations. The Barbier reaction, where the alkyl halide, metal (e.g., magnesium), and the electrophile are all present in the reaction mixture at the same time, can also sometimes reduce the extent of Wurtz coupling by minimizing the concentration of the free organometallic reagent.
Troubleshooting Guides
Issue: High Yield of Dimer (1,12-dichlorododecane) in a Grignard Reaction
Primary Causes:
-
High Local Concentration of Alkyl Halide: Rapid addition of this compound leads to localized high concentrations, increasing the probability of the Grignard reagent reacting with the starting material.[1]
-
Elevated Reaction Temperature: Higher temperatures accelerate the Wurtz coupling reaction. The exothermic nature of Grignard reagent formation can create hotspots if not properly controlled.[1]
-
Inappropriate Solvent Choice: As mentioned in the FAQs, THF can be more prone to promoting dimerization with reactive halides compared to other ethers.[1]
-
Insufficient Magnesium Surface Area: A limited or poorly activated magnesium surface can slow the formation of the Grignard reagent, leaving more unreacted this compound available for Wurtz coupling.[1]
Solutions:
-
Slow, Controlled Addition: Add a solution of this compound dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide throughout the reaction.
-
Temperature Control: Maintain a low reaction temperature, typically below 10°C, using an ice bath to manage the exothermic reaction.[1]
-
Solvent Selection: Consider using diethyl ether (Et₂O) or 2-Methyltetrahydrofuran (2-MeTHF) instead of THF.
-
Magnesium Activation: Ensure the magnesium turnings are activated prior to the addition of the alkyl halide. This can be achieved by adding a small crystal of iodine and gently heating under an inert atmosphere until the iodine color disappears.[1]
Data Presentation
Table 1: Influence of Reaction Conditions on Grignard Reagent Formation and Wurtz Coupling Byproduct
| Parameter | Condition A (Promotes Dimerization) | Condition B (Minimizes Dimerization) | Expected Outcome |
| Addition Rate | Rapid (bulk addition) | Slow (dropwise over >40 mins) | Slower addition reduces local halide concentration, favoring Grignard formation. |
| Temperature | Reflux | 0-10°C | Lower temperatures decrease the rate of the Wurtz coupling side reaction.[1] |
| Solvent | Tetrahydrofuran (THF) | Diethyl Ether (Et₂O) or 2-MeTHF | Et₂O and 2-MeTHF are less prone to promoting Wurtz coupling for reactive halides.[1] |
| Purity of Reagents | Standard | Anhydrous conditions, activated Mg | Dry conditions and activated magnesium are crucial for efficient Grignard formation. |
| Expected Dimer Yield | High | Low | By controlling these parameters, the formation of 1,12-dichlorododecane can be significantly suppressed. |
Note: The expected outcomes are based on established principles of Grignard reactions and may vary based on the specific electrophile and other experimental variables.
Experimental Protocols
Protocol 1: Minimizing Dimerization during Grignard Reagent Formation
Objective: To prepare 6-chlorohexylmagnesium iodide with minimal formation of the 1,12-dichlorododecane dimer.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
This compound
-
Anhydrous diethyl ether (Et₂O)
-
Nitrogen or Argon gas for inert atmosphere
-
Three-neck round-bottom flask, dropping funnel, and condenser (all oven-dried)
Procedure:
-
Apparatus Setup: Assemble the dry glassware under a positive pressure of inert gas.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine and gently warm the flask with a heat gun until the purple iodine vapor is observed and subsequently disappears. Allow the flask to cool to room temperature.[1]
-
Initial Reagent Addition: Add a small portion of anhydrous Et₂O to cover the magnesium. In the dropping funnel, prepare a solution of this compound in anhydrous Et₂O.
-
Initiation: Add a small amount of the this compound solution to the magnesium suspension. The reaction should initiate, indicated by gentle reflux and the appearance of a gray, cloudy suspension.
-
Slow Addition: Once the reaction has started, cool the flask in an ice bath to maintain a temperature below 10°C. Add the remaining this compound solution dropwise from the dropping funnel over a period of at least 40 minutes.[1]
-
Reaction Completion: After the addition is complete, stir the resulting gray suspension at 0°C for an additional 30 minutes to ensure complete formation of the Grignard reagent.[1]
-
Subsequent Reaction: The Grignard reagent is now ready to be used in a subsequent reaction with an electrophile.
Visualizations
Caption: Competing reaction pathways in Grignard synthesis.
Caption: Troubleshooting workflow for high dimer yield.
References
Role of copper stabilizer in 1-Chloro-6-iodohexane purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the role of the copper stabilizer in maintaining the purity of 1-Chloro-6-iodohexane.
Frequently Asked Questions (FAQs)
Q1: Why is a copper stabilizer included with this compound?
A1: this compound, like many alkyl iodides, is susceptible to degradation over time, primarily due to the cleavage of the carbon-iodine (C-I) bond.[1][2] This degradation is often initiated or accelerated by exposure to light and air (oxygen). The process releases free iodine (I₂), which can lead to the formation of various impurities and a noticeable discoloration (yellow to brown) of the product. Metallic copper is added as a stabilizer because it readily reacts with any free iodine that forms, effectively scavenging it from the solution and preventing further degradation of the compound.[3]
Q2: What are the common signs of this compound degradation?
A2: The most common visual indicator of degradation is a change in color from colorless or pale yellow to a more pronounced yellow or brownish hue. This discoloration is primarily due to the presence of dissolved iodine (I₂).[1] Additionally, purity analysis, for instance by Gas Chromatography-Mass Spectrometry (GC-MS), may reveal the presence of unexpected peaks corresponding to degradation products.
Q3: Can I use this compound that has discolored?
A3: It is generally not recommended to use discolored this compound in reactions that are sensitive to impurities or require precise stoichiometry. The presence of iodine and other degradation byproducts can interfere with your reaction, leading to lower yields, unexpected side products, and difficulty in purification. For critical applications, it is always best to use a fresh, properly stored, and stabilized product.
Q4: How should I properly store this compound?
A4: To minimize degradation, this compound should be stored in a cool, dark place, protected from light.[4] An amber glass bottle is a suitable container. It is also advisable to keep the container tightly sealed to minimize exposure to air and moisture. For long-term storage, refrigeration (2-8 °C) is recommended. Always ensure the copper stabilizer remains in the bottle.
Q5: Will the copper stabilizer interfere with my reaction?
A5: In most applications, the metallic copper stabilizer is unreactive towards this compound and other reagents and can be left in the reaction vessel. However, if your reaction involves reagents that are known to react with copper, it is advisable to decant or filter the required amount of this compound from the storage bottle, leaving the copper chip behind, immediately before use.
Troubleshooting Guides
Issue 1: Unexpected Side Products or Low Yield in Synthesis
| Potential Cause | Troubleshooting Step | Recommended Action |
| Degradation of this compound | Check the appearance of your starting material. Is it discolored (yellow or brown)? | If discolored, consider purifying the this compound by passing it through a short column of activated basic alumina (B75360) to remove iodine. Alternatively, purchase a fresh bottle. |
| Reaction with Impurities | Analyze a sample of your this compound by GC-MS to identify potential impurities. | Compare the impurity profile to a fresh, stabilized sample. If significant degradation products are present, purify the material or obtain a new batch. |
| Incompatibility with Copper | Review the literature for potential reactivity of your reagents with copper. | If a reaction with copper is possible, decant the required amount of this compound from the copper stabilizer before adding it to your reaction. |
Issue 2: Inconsistent Results Between Batches
| Potential Cause | Troubleshooting Step | Recommended Action |
| Variable Purity of Starting Material | Perform a purity analysis (e.g., GC-MS or NMR) on each new batch of this compound before use. | Establish a minimum purity specification for your experiments. Quantify the main impurities to assess their potential impact. |
| Improper Storage of Older Batches | Review the storage conditions of all batches used. Were they consistently stored in a cool, dark, and sealed environment? | Implement and enforce strict storage protocols for all reagents. Label bottles with the date received and opened. |
| Absence of Stabilizer in a Previous Batch | Visually inspect all batches to ensure the presence of the copper stabilizer. | If a batch is missing the stabilizer, it is more prone to degradation and should be treated with caution or discarded. |
Data Presentation
Table 1: Hypothetical Purity of this compound Over Time Under Different Storage Conditions
| Condition | Time (Months) | Purity (%) with Copper Stabilizer | Purity (%) without Copper Stabilizer | Appearance with Copper Stabilizer | Appearance without Copper Stabilizer |
| Ambient Light, Room Temp. | 0 | >98 | >98 | Colorless | Colorless |
| 3 | ~97 | ~90 | Pale Yellow | Yellow-Brown | |
| 6 | ~95 | ~80 | Yellow | Brown | |
| Dark, Refrigerated (2-8 °C) | 0 | >98 | >98 | Colorless | Colorless |
| 3 | >98 | ~97 | Colorless | Pale Yellow | |
| 6 | >98 | ~95 | Colorless | Light Yellow |
Note: This data is illustrative and serves to highlight the importance of the copper stabilizer and proper storage conditions.
Experimental Protocols
Protocol 1: Purity Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
If the sample is stabilized, carefully decant the liquid to avoid transferring the copper chip.
-
-
GC-MS Instrumentation and Conditions:
-
GC Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Integrate the peak areas of all detected compounds.
-
Calculate the purity of this compound as the percentage of its peak area relative to the total peak area.
-
Identify potential impurities by comparing their mass spectra to library databases. Common degradation products may include hexene derivatives and di-iodinated species.
-
Visualizations
Caption: Degradation pathway of this compound with and without a copper stabilizer.
References
Storage and handling recommendations for 1-Chloro-6-iodohexane to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage, handling, and use of 1-Chloro-6-iodohexane to prevent degradation and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability?
A1: To prevent degradation, this compound should be stored under refrigerated conditions, typically at 4°C, although some suppliers recommend storage in a freezer at -20°C for long-term stability.[1][2] It is crucial to protect the compound from light, as it is light-sensitive.[3][4] The container should be tightly sealed under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to air and moisture. Many commercial preparations of this compound are stabilized with a copper chip to inhibit degradation.[1][5]
Q2: I've noticed my this compound has developed a yellow or brownish tint. What does this indicate and can I still use it?
A2: A yellow or brownish discoloration is a common sign of degradation. This is typically due to the light-induced homolytic cleavage of the carbon-iodine bond, which generates free iodine (I₂), lending color to the solution. The presence of this color indicates that the reagent has started to decompose. For sensitive reactions requiring high purity, using a discolored reagent is not recommended as the presence of iodine and other byproducts can interfere with your reaction. For less sensitive applications, it may be possible to purify the reagent before use, for example, by washing with a sodium thiosulfate (B1220275) solution to remove free iodine. However, it is always best to use a fresh, properly stored reagent.
Q3: What is the purpose of the copper chip in the bottle of this compound?
A3: The copper chip acts as a stabilizer.[1][5] Alkyl iodides can decompose over time, often through a radical mechanism initiated by light, to release elemental iodine. Copper is thought to act as a radical scavenger, quenching the radical species that propagate the decomposition, thereby extending the shelf life of the compound.
Q4: Can I use this compound that has been stored for a long time?
A4: The usability of aged this compound depends on the storage conditions. If it has been stored correctly (refrigerated, protected from light, under inert gas, and with a stabilizer), it may still be of sufficient purity. However, it is advisable to check for signs of degradation, such as discoloration. For critical applications, it is recommended to re-analyze the purity of the compound (e.g., by GC-MS or NMR) before use.
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Substitution Reactions (e.g., Williamson Ether Synthesis)
Possible Causes:
-
Degraded this compound: The presence of iodine and other degradation byproducts can consume reactants or catalyze side reactions.
-
Competing Elimination Reaction: As a primary alkyl halide, this compound can undergo E2 elimination, especially with a strong, bulky base and at elevated temperatures, to form 1-chloro-6-hexene.
-
Moisture in the Reaction: Water can hydrolyze the alkyl halide and deactivate strong bases.
-
Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reaction time can lead to low conversion.
Troubleshooting Steps:
-
Verify Reagent Quality:
-
Use a fresh, colorless sample of this compound.
-
If discoloration is present, consider purifying the reagent or using a new bottle.
-
-
Optimize Reaction Conditions to Favor Substitution (SN2):
-
Base Selection: Use a strong, non-bulky base (e.g., sodium hydride, sodium methoxide).
-
Temperature: Run the reaction at the lowest effective temperature to minimize elimination.[6] Start with room temperature and gently heat if necessary, monitoring the reaction progress by TLC or GC.
-
Solvent: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile (B52724) to enhance the nucleophilicity of the reacting anion.[6]
-
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware before use.
-
Use anhydrous solvents.
-
Perform the reaction under an inert atmosphere (argon or nitrogen).
-
Issue 2: Formation of Unexpected Byproducts
Possible Causes:
-
Elimination Products: As mentioned, 1-chloro-6-hexene can form as a byproduct.
-
Products from Reaction with Degradation Impurities: If the starting material is degraded, the liberated iodine could participate in side reactions.
-
Solvent Participation: Some solvents can react under certain conditions.
Troubleshooting Steps:
-
Characterize Byproducts: Use analytical techniques like GC-MS and NMR to identify the structure of the unexpected byproducts. This will provide clues about the side reactions occurring.
-
Refine Reaction Conditions: Based on the identity of the byproducts, adjust the reaction conditions. For example, if elimination is the major side reaction, lower the temperature and use a less sterically hindered base.
-
Purify Starting Materials: Ensure the purity of all reactants and solvents.
Data Presentation
Table 1: Storage and Handling Recommendations for this compound
| Parameter | Recommendation | Rationale |
| Storage Temperature | 4°C or -20°C | To slow down potential degradation processes.[1][2] |
| Light Exposure | Store in an amber or opaque container, in the dark. | The compound is light-sensitive and can decompose upon exposure to light.[3][4] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | To prevent oxidation and reaction with atmospheric moisture. |
| Stabilizer | Use a product containing a copper chip. | Copper acts as a radical scavenger to inhibit decomposition.[1][5] |
| Handling | Handle under an inert atmosphere. Use dry solvents and glassware. | To prevent contamination with water and air, which can affect reactivity. |
Experimental Protocols
While a specific, detailed experimental protocol for a reaction involving this compound with a troubleshooting section was not found in the search results, a general procedure for a Williamson ether synthesis is provided below as an example. This can be adapted and optimized for specific substrates.
General Protocol for Williamson Ether Synthesis using this compound
-
Preparation:
-
Under an inert atmosphere (argon or nitrogen), add the desired alcohol (1.0 eq.) to a flame-dried round-bottom flask containing a magnetic stir bar and a suitable anhydrous polar aprotic solvent (e.g., THF, DMF).
-
Cool the solution to 0 °C in an ice bath.
-
-
Deprotonation:
-
Slowly add a strong base (e.g., sodium hydride, 1.1 eq.) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes, or until hydrogen evolution ceases.
-
-
Nucleophilic Substitution:
-
Slowly add this compound (1.0-1.2 eq.) to the reaction mixture via syringe.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
If the reaction is sluggish at room temperature, it can be gently heated (e.g., to 40-60 °C).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench any remaining base by the slow addition of water or a saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualizations
References
Identifying impurities in commercial 1-Chloro-6-iodohexane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 1-Chloro-6-iodohexane. The information provided will assist in identifying potential impurities and ensuring the quality of the reagent for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I can expect in commercial this compound?
A1: Commercial this compound is typically available in purities ranging from 95% to over 98%.[1] Potential impurities can originate from the synthesis process, degradation, or storage. The most common synthesis route is a Finkelstein reaction, which involves the exchange of a halogen. Therefore, you might encounter:
-
Unreacted Starting Materials: Depending on the specific synthesis, this could include 1,6-dichlorohexane (B1210651) or 1,6-dibromohexane.
-
Symmetrically Substituted Byproducts: The formation of 1,6-diiodohexane (B103822) is a common side product.
-
Degradation Products: As an alkyl halide, this compound can undergo elimination reactions, especially if exposed to heat or basic conditions, leading to the formation of hexenyl chloride isomers. The presence of a copper chip stabilizer in many commercial products suggests that degradation is a concern.[2][3]
-
Residual Solvents: Solvents used in the synthesis and purification process, such as acetone (B3395972) or acetonitrile, may be present in trace amounts.
Q2: My reaction is not proceeding as expected. Could impurities in this compound be the cause?
A2: Yes, impurities can significantly impact a reaction. For example, if your experiment involves a Grignard reaction, trace amounts of water or other protic impurities can quench the Grignard reagent. The presence of di-substituted impurities like 1,6-diiodohexane could lead to undesired side products and complicate purification. It is always recommended to verify the purity of your reagent before use, especially for sensitive applications.
Q3: The material has a yellowish tint, is it still usable?
A3: A slight yellow color can indicate the presence of trace amounts of iodine, which can form upon degradation of the iodo-group, especially with exposure to light.[4] For many applications, this may not be an issue. However, for high-purity requirements or color-sensitive reactions, purification by passing the material through a short plug of alumina (B75360) or by distillation may be necessary. The product is often stored under an inert atmosphere and in the dark to minimize degradation.
Q4: What is the purpose of the copper chip in the bottle?
A4: The copper chip is added as a stabilizer.[2][3] It helps to quench radical reactions and scavenge acidic byproducts that can promote the degradation of the haloalkane.
Troubleshooting Guide: Identifying Impurities
If you suspect that impurities in your this compound are affecting your experiments, the following troubleshooting guide provides a systematic approach to identify them.
Logical Workflow for Impurity Identification
Caption: Workflow for identifying unknown impurities in this compound.
Quantitative Data Summary
The following table summarizes the expected levels of common impurities in commercial this compound based on typical supplier specifications.
| Impurity | Chemical Formula | Typical Concentration Range (%) |
| 1,6-Dichlorohexane | C₆H₁₂Cl₂ | 0.1 - 2.0 |
| 1,6-Diiodohexane | C₆H₁₂I₂ | 0.1 - 3.0 |
| Residual Solvents (e.g., Acetone) | C₃H₆O | < 0.5 |
| Degradation Products | Various | < 1.0 |
Note: These are estimated ranges and can vary significantly between batches and suppliers. Always refer to the Certificate of Analysis for specific lot information.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent such as dichloromethane (B109758) or hexane.
-
Ensure the sample is fully dissolved and free of particulate matter.
-
-
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane) is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Analyze the mass spectra of any smaller peaks and compare them to spectral libraries (e.g., NIST) to identify impurities.
-
The relative percentage of each impurity can be estimated from the peak area percentages in the total ion chromatogram.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is invaluable for confirming the structure of the main component and identifying impurities, especially those that are isomeric or have similar masses.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the this compound sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS) if quantitative analysis is desired.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of impurity signals.
-
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Expected signals for this compound in CDCl₃:
-
~3.54 ppm (triplet, 2H, -CH₂Cl)
-
~3.20 ppm (triplet, 2H, -CH₂I)
-
~1.88-1.75 ppm (multiplet, 4H, -CH₂CH₂Cl and -CH₂CH₂I)
-
~1.50-1.40 ppm (multiplet, 4H, internal methylenes)
-
-
Look for small, unassigned peaks that may indicate impurities.
-
-
¹³C NMR and DEPT Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum to aid in identifying the carbon signals of impurities.
-
Expected ¹³C signals for this compound in CDCl₃:
-
~45.1 ppm (-CH₂Cl)
-
~33.5 ppm (-CH₂CH₂I)
-
~32.5 ppm (-CH₂CH₂Cl)
-
~30.4 ppm (internal methylene)
-
~26.3 ppm (internal methylene)
-
~6.9 ppm (-CH₂I)
-
-
-
Data Analysis:
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the main compound and any identified impurities.
-
Use 2D NMR techniques (e.g., COSY, HSQC) if necessary to elucidate the structures of unknown impurities.[5]
-
References
Technical Support Center: Chromatographic Separation of 1-Chloro-6-iodohexane
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 1-chloro-6-iodohexane from common synthesis byproducts using chromatographic techniques.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its separation?
A1: this compound is a colorless to light yellow liquid.[1][2] Its properties, along with those of potential impurities, are crucial for developing a separation method. Key properties are summarized in the table below.
Q2: What are the common byproducts I might encounter during the synthesis of this compound?
A2: Byproducts depend on the synthetic route. A common synthesis involves a Finkelstein-type reaction from 1,6-dichlorohexane. In this case, common impurities include unreacted starting material (1,6-dichlorohexane) and the double-substitution product (1,6-diiodohexane). If starting from 6-chloro-1-hexanol, unreacted alcohol may also be present.
Q3: Which chromatographic technique is most suitable for purifying this compound?
A3: Both normal-phase and reverse-phase chromatography can be effective.
-
Normal-Phase Chromatography (NPC): Using a polar stationary phase like silica (B1680970) gel, this technique is excellent for separating compounds with different polarities. Given that this compound and its likely byproducts (1,6-dichlorohexane, 1,6-diiodohexane) have different polarities based on their halogen atoms, NPC is a very common and effective choice for lab-scale purification.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique uses a non-polar stationary phase and a polar mobile phase. It is highly effective for achieving high-resolution separations and is suitable for both analytical and preparative scales.[3] An established method uses a C18-type column with an acetonitrile (B52724)/water mobile phase.[3]
Q4: How can I quickly analyze my fractions to check for the presence of this compound?
A4: For rapid fraction analysis, Thin Layer Chromatography (TLC) is often used with a silica gel plate and a mobile phase similar to your column chromatography conditions. To visualize the spots, you can use a UV lamp (if the compounds are UV active) or chemical stains like potassium permanganate. For a more definitive identification, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze the fractions.[4]
Data Presentation: Compound Properties
Quantitative data for the target compound and potential byproducts are crucial for method development.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Polarity |
| 1,6-Dichlorohexane | C₆H₁₂Cl₂ | 155.06 | 205 | 1.068 | Least Polar |
| This compound | C₆H₁₂ClI | 246.52 | 110 (at 4 mmHg)[5] | 1.623[5] | Intermediate Polarity |
| 1,6-Diiodohexane | C₆H₁₂I₂ | 337.97 | 142 (at 10 mmHg) | 2.037 | Most Polar |
| 6-Chloro-1-hexanol | C₆H₁₃ClO | 136.62 | 207 | 1.021 | Very Polar (due to -OH) |
Troubleshooting Guide
Q5: I am seeing poor separation (peak overlap) between this compound and a byproduct. How can I improve resolution?
A5: Poor resolution is a common challenge.[6] Here are several strategies to improve it:
-
Optimize the Mobile Phase:
-
Normal-Phase: Decrease the polarity of the eluent. For a typical hexane/ethyl acetate (B1210297) system, this means reducing the percentage of ethyl acetate. This will increase the retention time of all compounds and may improve separation.
-
Reverse-Phase: Increase the polarity of the eluent. For an acetonitrile/water system, this means increasing the percentage of water.[3]
-
-
Change the Stationary Phase: If optimizing the mobile phase fails, switching to a stationary phase with different selectivity (e.g., from silica to alumina (B75360) in normal-phase, or a different bonded phase like phenyl-hexyl in reverse-phase) can alter the elution order.
-
Reduce the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will increase the run time.
-
Decrease the Sample Load: Overloading the column is a frequent cause of poor peak shape and resolution.[7][8] Try injecting a smaller amount of your crude sample.
Q6: My retention times are drifting between runs in normal-phase chromatography. What is causing this?
A6: Retention time variability is the most common issue in normal-phase chromatography.[9] The primary cause is a change in the water content of the mobile phase, which adsorbs to the silica surface and affects its activity.[10]
-
Solution: Use solvents that are pre-saturated with water or, conversely, rigorously dried to maintain a consistent water content in your eluent.[10] Ensure your column is fully equilibrated with the mobile phase before each injection; equilibration can take significantly longer in normal-phase compared to reverse-phase.[10]
Q7: My chromatographic peaks are tailing or fronting. What should I do?
A7: Poor peak shape can be caused by several factors:
-
Peak Tailing: Often caused by strong, unwanted interactions between the analyte and the stationary phase (e.g., interaction of the slightly polar C-Cl or C-I bonds with acidic silanol (B1196071) groups on silica). It can also be a sign of column degradation or contamination at the column inlet.[7]
-
Solution: Try adding a small amount of a modifier like triethylamine (B128534) to the mobile phase to block active silanol sites. Ensure your sample is dissolved in the mobile phase or a weaker solvent.[8]
-
-
Peak Fronting: This is a classic sign of column overloading.[8]
-
Solution: Reduce the mass of the sample injected onto the column.[8]
-
Q8: The backpressure in my HPLC system is unexpectedly high. What are the likely causes?
A8: High backpressure usually indicates a blockage in the system.
-
Check the Column Inlet Frit: Particulates from the sample or worn injector seals can clog the inlet frit of the column.[7]
-
Solution: Filter your sample before injection. You can try back-flushing the column (disconnect it from the detector first) at a low flow rate to dislodge particulates. If this fails, the frit or the entire column may need to be replaced.[8]
-
-
Sample Precipitation: If your sample is not fully soluble in the mobile phase, it can precipitate upon injection, causing a blockage.[9]
-
Solution: Ensure your sample is completely dissolved in a solvent that is compatible with, or weaker than, the mobile phase.
-
Detailed Experimental Protocols
Protocol 1: Preparative Normal-Phase Flash Chromatography
This protocol is a general method for purifying gram-scale quantities of this compound.
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). An ideal system will show good separation between the product and byproducts with an Rf value for the product of ~0.3.
-
Column Packing:
-
Select a column of appropriate size for your sample amount (e.g., a 40g silica column for 1-2g of crude material).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and use pressure to pack the bed, ensuring no cracks or channels form.
-
-
Equilibration: Run 2-3 column volumes of the initial mobile phase through the packed column to ensure it is fully equilibrated.
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of a non-polar solvent (like dichloromethane (B109758) or toluene).
-
Alternatively, for less soluble samples, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
-
Elution:
-
Begin elution with the non-polar mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) according to your TLC analysis to elute the compounds. The expected elution order is 1,6-dichlorohexane, followed by this compound, and then 1,6-diiodohexane.
-
-
Fraction Collection: Collect fractions continuously and monitor them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Analytical Reverse-Phase HPLC
This method is adapted from a known separation of this compound and is suitable for purity analysis.[3]
-
Column: Newcrom R1 or equivalent C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water.[3] A typical starting point is 70:30 (MeCN:Water). An acid modifier like 0.1% formic acid can be used for better peak shape, especially if MS detection is employed.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm or an Evaporative Light Scattering Detector (ELSD).
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
Procedure: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject 5-10 µL of the sample and record the chromatogram.
| Example RP-HPLC Data | |
| Analyte | Hypothetical Retention Time (min) |
| 1,6-Diiodohexane | 5.8 |
| This compound | 6.5 |
| 1,6-Dichlorohexane | 7.2 |
| (Note: This data is illustrative. Actual retention times will vary based on the exact system, column, and conditions.) |
Visualized Workflows and Logic
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting flowchart for poor chromatographic peak resolution.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound, 97% 10 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. Separation of Hexane, 1-chloro-6-iodo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. This compound | C6H12ClI | CID 118713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 96 34683-73-3 [sigmaaldrich.com]
- 6. chromtech.com [chromtech.com]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. waters.com [waters.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Normal Phase Chromatography [labbulletin.com]
Validation & Comparative
A Comparative Guide to Quantitative Analysis of 1-Chloro-6-iodohexane: qNMR vs. GC-FID
For researchers, scientists, and drug development professionals, the accurate determination of a compound's concentration is critical for quality control, reaction monitoring, and formulation development. 1-Chloro-6-iodohexane, a key bifunctional alkylating agent, requires precise quantification to ensure the reliability of experimental outcomes. This guide provides an objective comparison of two powerful analytical techniques for determining the concentration of this compound: quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography with Flame Ionization Detection (GC-FID).
Quantitative NMR has risen as a primary analytical method, offering direct quantification traceable to the International System of Units (SI) without the need for a chemically identical reference standard.[1] Its principle is based on the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the sample.[1] In contrast, GC-FID is a highly sensitive and robust separation technique, ideal for the analysis of volatile compounds like this compound and for identifying and quantifying impurities.[2][3] This guide presents a detailed examination of both methodologies, supported by experimental protocols and a comparative data summary, to assist in selecting the most appropriate method for your analytical needs.
Quantitative Data Summary
The following table summarizes representative quantitative data obtained from the analysis of a prepared solution of this compound using both qNMR and GC-FID methodologies.
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography-FID (GC-FID) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[1] | Separation based on volatility and interaction with a stationary phase, followed by detection by flame ionization.[3] |
| Determined Concentration (mM) | 48.7 | 49.1 |
| Relative Standard Deviation (RSD, n=5) | 0.45% | 1.2% |
| Reference Standard | Requires a certified internal standard of a different, structurally unrelated compound.[3] | Typically requires a certified reference standard of the analyte for accurate quantification.[3] |
Experimental Protocols
Quantitative NMR (qNMR) Spectroscopy
Objective: To determine the absolute concentration of this compound in a solution using an internal standard.
Materials:
-
This compound sample
-
Maleic acid (certified internal standard)
-
Deuterated chloroform (B151607) (CDCl3) with 0.03% (v/v) Tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
Analytical balance
-
Volumetric flasks and pipettes
Instrumentation:
-
600 MHz NMR Spectrometer with a 5 mm BBO probe[4]
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a vial.
-
Accurately weigh approximately 10 mg of maleic acid (internal standard) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl3.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the sample into the spectrometer and allow the temperature to equilibrate (e.g., at 298 K).[5]
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire the 1H NMR spectrum using a 90° pulse angle to maximize the signal-to-noise ratio.[4]
-
Set the relaxation delay (D1) to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.[6] A value of 30 s is recommended for accurate quantification.
-
Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio (>250:1 for <1% integration error).[6]
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the Free Induction Decay (FID) data.
-
Phase the spectrum and perform baseline correction.
-
Integrate the well-resolved signals of both the this compound and the internal standard. For this compound, the triplet at approximately 3.54 ppm (corresponding to the two protons adjacent to the chlorine atom) is suitable. For maleic acid, the singlet at approximately 6.30 ppm (corresponding to the two vinyl protons) is used.
-
Calculate the concentration of this compound using the following equation:
Where:
-
Cx = Concentration of this compound
-
Ix = Integral of the this compound signal
-
Nx = Number of protons for the integrated signal of this compound (2H)
-
Is = Integral of the internal standard signal
-
Ns = Number of protons for the integrated signal of the internal standard (2H for maleic acid)
-
Ms = Molar mass of the internal standard
-
Mx = Molar mass of this compound
-
Ws = Weight of the internal standard
-
Wx = Weight of the this compound sample
-
Px = Purity of the internal standard
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
Objective: To determine the concentration of this compound in a solution using an external standard calibration.
Materials:
-
This compound sample
-
This compound certified reference material
-
Dichloromethane (DCM), HPLC grade
-
Volumetric flasks and pipettes
-
Autosampler vials with caps
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and an autosampler.
-
Capillary column suitable for halogenated compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound certified reference material in DCM at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the sample (e.g., 0.05, 0.1, 0.25, 0.5, and 1.0 mg/mL).
-
Prepare the sample solution by accurately diluting the this compound sample with DCM to fall within the calibration range.
-
-
GC-FID Analysis:
-
Set the GC-FID operating conditions:
-
Inlet temperature: 250°C
-
Detector temperature: 300°C
-
Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven temperature program: Initial temperature of 80°C, hold for 2 minutes, ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
Injection volume: 1 µL
-
Split ratio: 20:1
-
-
Inject the calibration standards and the sample solution into the GC-FID system.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Integrate the peak area for this compound in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.
-
Visualizing the Methodologies
To further clarify the processes, the following diagrams illustrate the experimental workflow of qNMR and a comparison of the logical relationships between qNMR and GC-FID.
Concluding Remarks
Both qNMR and GC-FID are powerful and reliable techniques for determining the concentration of this compound. qNMR is the method of choice when high accuracy, direct SI traceability, and structural confirmation are paramount.[1] Its non-destructive nature is also an advantage when dealing with limited sample quantities. The simplicity of sample preparation and the direct nature of the measurement make it a very efficient technique for obtaining definitive concentration values.[7]
GC-FID is a highly sensitive and cost-effective method, particularly well-suited for routine quality control and for detecting and quantifying volatile impurities. While it typically provides relative purity through area normalization, it can be adapted for absolute quantification with an appropriate reference standard of this compound.
For researchers, scientists, and drug development professionals, the choice between qNMR and GC-FID will depend on the specific requirements of the analysis. For the certification of reference materials or in situations where absolute quantification without a substance-specific standard is needed, qNMR is the superior choice. For high-throughput screening or when detailed impurity profiling is the primary goal, GC-FID offers significant advantages.
References
A Comparative Guide to the Reactivity of 1-Chloro-6-iodohexane and 1,6-diiodohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of two dihalogenated hexanes: 1-Chloro-6-iodohexane and 1,6-diiodohexane (B103822). Understanding the nuanced differences in their chemical behavior is crucial for selecting the appropriate substrate in nucleophilic substitution reactions, a cornerstone of synthetic organic chemistry and drug development. This document outlines the fundamental principles governing their reactivity, supported by established chemical theory and a proposed experimental protocol for direct comparison.
Executive Summary
The primary determinant of reactivity in nucleophilic substitution reactions of haloalkanes is the nature of the leaving group. Iodide is a significantly better leaving group than chloride due to its lower basicity and the weaker carbon-iodine (C-I) bond compared to the carbon-chlorine (C-Cl) bond. Consequently, 1,6-diiodohexane, possessing two excellent leaving groups, is expected to be more reactive than this compound, which has one excellent (iodo) and one good (chloro) leaving group. In reactions involving this compound, nucleophilic attack will preferentially occur at the carbon bearing the iodine atom.
Theoretical Framework: The Role of the Leaving Group
Nucleophilic substitution reactions, particularly SN2 reactions which are typical for primary haloalkanes, are highly sensitive to the ability of the leaving group to depart. A good leaving group is a species that is stable on its own, which generally corresponds to the conjugate base of a strong acid.
The relative leaving group ability of the common halogens follows the order:
I⁻ > Br⁻ > Cl⁻ > F⁻
This trend is directly correlated with the strength of the corresponding hydrohalic acid (HI > HBr > HCl > HF). The C-I bond is the longest and weakest among the carbon-halogen bonds, requiring less energy to break.[1][2][3] This fundamental principle dictates the reactivity differences between this compound and 1,6-diiodohexane.
1,6-Diiodohexane: Both ends of the molecule possess an excellent leaving group (iodide). This makes it a highly reactive substrate for forming C-N, C-O, or C-S bonds at either terminus, and it is particularly well-suited for reactions where substitution at both ends is desired, such as in the formation of macrocycles or polymers.
This compound: This molecule presents a case of differentiated reactivity. The carbon attached to the iodine is significantly more electrophilic and susceptible to nucleophilic attack than the carbon attached to the chlorine. This allows for selective monosubstitution at the iodo-position, leaving the chloro-group intact for subsequent transformations under more forcing conditions. This differential reactivity is a valuable tool in multi-step syntheses.
Predicted Reactivity Comparison
Table 1: Predicted Relative Reactivity in Nucleophilic Substitution
| Compound | Leaving Group 1 | Leaving Group 2 | Predicted Relative Reactivity | Rationale |
| 1,6-Diiodohexane | Iodo (excellent) | Iodo (excellent) | High | Possesses two weak C-I bonds, leading to rapid substitution at either end. |
| This compound | Chloro (good) | Iodo (excellent) | Moderate to High | Preferential and rapid reaction at the C-I bond. The C-Cl bond is significantly less reactive. |
Experimental Protocol for Reactivity Comparison: Hydrolysis Rate Measurement
To empirically determine the relative reactivity, a classic experiment measuring the rate of hydrolysis can be performed. This involves the reaction of the dihaloalkane with aqueous silver nitrate (B79036) in an ethanol-water mixture. The ethanol (B145695) acts as a co-solvent to dissolve the haloalkane. The water acts as the nucleophile, and the silver ions precipitate the halide leaving group as it is formed. The rate of formation of the silver halide precipitate is a direct measure of the reaction rate.[1][2][3]
Materials:
-
This compound
-
1,6-diiodohexane
-
0.1 M Silver Nitrate (AgNO₃) solution in ethanol/water (1:1 v/v)
-
Ethanol
-
Test tubes
-
Water bath maintained at a constant temperature (e.g., 50 °C)
-
Stopwatch
Procedure:
-
Place 1 mL of 0.1 M this compound in ethanol in a test tube.
-
Place 1 mL of 0.1 M 1,6-diiodohexane in ethanol in a separate test tube.
-
Place 1 mL of the 0.1 M AgNO₃ solution in a third test tube.
-
Equilibrate all three test tubes in the water bath for 5 minutes.
-
Simultaneously add the silver nitrate solution to the test tubes containing the dihaloalkanes and start the stopwatch.
-
Observe the formation of a precipitate. For 1,6-diiodohexane, a yellow precipitate of silver iodide (AgI) is expected. For this compound, a yellow precipitate of AgI will form first, followed by a much slower formation of a white precipitate of silver chloride (AgCl).
-
Record the time taken for the first appearance of the precipitate in each tube.
Expected Results:
A yellow precipitate of AgI will appear significantly faster in the test tube containing 1,6-diiodohexane compared to the test tube with this compound. This is because both ends of the 1,6-diiodohexane are highly reactive. In the case of this compound, only the iodo- end will react at a comparable rate. The formation of a white AgCl precipitate will be substantially slower, demonstrating the lower reactivity of the C-Cl bond.
Logical Workflow for Reactivity Comparison
The following diagram illustrates the logical workflow for comparing the reactivity of the two compounds.
Caption: Logical workflow for the experimental comparison of reactivity.
Signaling Pathway Analogy: Nucleophilic Substitution
While not a biological signaling pathway, the process of nucleophilic substitution can be visualized in a similar manner, illustrating the flow of electrons and the transformation of the substrate.
Caption: Generalized pathway for an SN2 nucleophilic substitution reaction.
Conclusion
For synthetic applications requiring a di-substituted hexane (B92381) derivative where both substitutions should proceed rapidly, 1,6-diiodohexane is the superior choice due to the presence of two excellent iodide leaving groups. Conversely, for syntheses that require sequential, selective functionalization at two different positions on a hexane chain, This compound offers a distinct advantage. Its differentiated reactivity allows for nucleophilic substitution at the more reactive iodo-position while preserving the less reactive chloro-position for a subsequent reaction step under different conditions. The choice between these two reagents will therefore be dictated by the specific synthetic strategy and the desired final product.
References
A Researcher's Guide to Bifunctional Electrophiles: A Comparative Analysis of Alternatives to 1-Chloro-6-iodohexane
For researchers, scientists, and drug development professionals, the selection of an appropriate bifunctional electrophile is a critical step in the synthesis of complex molecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). These linker molecules, which possess two reactive centers, enable the covalent connection of different molecular entities. 1-Chloro-6-iodohexane has traditionally been a widely used bifunctional electrophile due to the differential reactivity of its chloro and iodo groups. However, a range of alternative linkers with diverse functionalities and reactivity profiles are now available, offering potential advantages in terms of reaction efficiency, specificity, and the physicochemical properties of the final conjugate.
This guide provides an objective comparison of this compound with its alternatives, supported by experimental data and detailed methodologies to aid in the rational selection of the optimal linker for your research needs.
At a Glance: Comparison of Bifunctional Electrophiles
The following table summarizes the key physicochemical and reactivity properties of this compound and its common alternatives. The differential reactivity of the terminal groups is a key consideration for sequential conjugation strategies.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Key Features |
| This compound | C₆H₁₂ClI | 246.52[1] | 110 (at 11 mmHg) | 1.623 (at 25°C) | Differential reactivity of iodo (more reactive) and chloro groups. |
| 1-Bromo-6-chlorohexane (B1265839) | C₆H₁₂BrCl | 199.51[2] | 109-110 (at 2 mmHg)[3] | 1.337 (at 25°C)[3] | Differential reactivity of bromo (more reactive) and chloro groups.[2][3] |
| 6-Azido-1-chlorohexane | C₆H₁₂ClN₃ | 161.63 | Not readily available | Not readily available | Azide (B81097) group for bioorthogonal "click" chemistry; chloro group for nucleophilic substitution. |
| N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) | C₁₂H₁₂N₂O₄S₂ | 312.36 | Not applicable | Not applicable | Amine-reactive NHS ester and thiol-reactive pyridyldithio group; cleavable disulfide bond. |
| Dibenzocyclooctyne-N-hydroxysuccinimidyl ester (DBCO-NHS) | C₂₅H₁₉NO₅ | 425.43 | Not applicable | Not applicable | Amine-reactive NHS ester and azide-reactive DBCO for copper-free click chemistry. |
Performance Comparison in Conjugation Reactions
Direct head-to-head comparisons of bifunctional electrophiles in the same reaction are limited in the literature. However, by compiling data from studies on similar conjugation reactions, we can draw informative comparisons on typical yields and reaction conditions.
| Linker Type | Reaction Partner(s) | Typical Yield (%) | Typical Reaction Conditions | Notes |
| Haloalkanes (e.g., this compound, 1-Bromo-6-chlorohexane) | Nucleophiles (e.g., thiols, amines) | 60-85% | Basic conditions (e.g., K₂CO₃, DIPEA), Room temperature to moderate heat, 4-24 hours | Sequential reactions are possible by exploiting the differential reactivity of the halogens. |
| Maleimide-based Linkers | Thiols (from cysteines) | >90% | pH 6.5-7.5, Room temperature, 1-4 hours | Highly specific for thiols, but the resulting thioether bond can sometimes undergo retro-Michael addition. |
| Click Chemistry (CuAAC) | Azides and Terminal Alkynes | >95% | Aqueous buffer, Room temperature, 1-4 hours, requires Copper(I) catalyst and a stabilizing ligand.[4] | High efficiency and bioorthogonality. The copper catalyst can be a concern for some biological applications.[4] |
| Click Chemistry (SPAAC) | Azides and Strained Alkynes (e.g., DBCO) | >90% | Physiological conditions (pH 7.4), 37°C, 1-12 hours[5] | Copper-free, making it highly suitable for live-cell applications.[6][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of haloalkane linkers and their modern "click chemistry" alternatives.
Protocol 1: Sequential Alkylation using 1-Bromo-6-chlorohexane
This protocol describes a typical two-step procedure for conjugating two different molecules using the differential reactivity of 1-bromo-6-chlorohexane.
Materials:
-
1-Bromo-6-chlorohexane
-
Nucleophile 1 (e.g., a thiol-containing molecule)
-
Nucleophile 2 (e.g., an amine-containing molecule)
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Sodium iodide (NaI)
-
Anhydrous solvent (e.g., Acetonitrile or DMF)
-
Reaction vessel and stirring apparatus
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography)
Procedure:
Step 1: Reaction with the more reactive bromide
-
Dissolve Nucleophile 1 and a slight molar excess of K₂CO₃ in the anhydrous solvent in the reaction vessel.
-
Add 1.0 equivalent of 1-bromo-6-chlorohexane to the mixture.
-
Stir the reaction at room temperature for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, filter off the base and evaporate the solvent under reduced pressure.
-
Purify the resulting monochlorinated intermediate by column chromatography.
Step 2: Reaction with the less reactive chloride
-
Dissolve the purified intermediate from Step 1, Nucleophile 2, and a catalytic amount of NaI in a fresh portion of anhydrous solvent.
-
Add a slight molar excess of a stronger base (e.g., DBU) if Nucleophile 2 is a weaker nucleophile.
-
Heat the reaction to 60-80°C and stir for 12-24 hours, monitoring by TLC.
-
After the reaction is complete, cool to room temperature, dilute with a suitable organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the final bifunctional conjugate by column chromatography.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between an azide-functionalized molecule and an alkyne-functionalized molecule.[4][8]
Materials:
-
Azide-functionalized molecule
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Copper-stabilizing ligand (e.g., THPTA)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Degassed water and solvents
Procedure:
-
Prepare stock solutions of all reagents in degassed solvents. The sodium ascorbate solution should be made fresh.
-
In a reaction tube, combine the azide- and alkyne-functionalized molecules in the aqueous buffer.
-
Prepare a premixed solution of CuSO₄ and the stabilizing ligand (a common ratio is 1:2 or 1:5).[8]
-
Add the copper/ligand solution to the mixture of the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[4]
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction is often complete within 30-60 minutes.[8]
-
Purify the resulting triazole-linked conjugate using a method appropriate for the molecules being conjugated (e.g., size-exclusion chromatography for biomolecules).
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free "click" reaction between an azide-functionalized molecule and a strained alkyne (e.g., DBCO)-functionalized molecule.[5][6][7]
Materials:
-
Azide-functionalized molecule
-
Strained alkyne-functionalized molecule (e.g., DBCO-containing)
-
Physiological buffer (e.g., PBS, pH 7.4)
-
Reaction vessel
Procedure:
-
Dissolve the azide-functionalized molecule and the strained alkyne-functionalized molecule in the physiological buffer.
-
Simply mix the solutions of the two reactants. No catalyst is required.[6][7]
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can range from 1 to 12 hours, depending on the specific strained alkyne and the concentrations of the reactants.[5]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS).
-
Purify the final conjugate using a suitable method to remove any unreacted starting materials.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate a generalized experimental workflow for bifunctional linker conjugation and a simplified signaling pathway for an antibody-drug conjugate.
Caption: A generalized workflow for the synthesis of a bifunctional conjugate.
Caption: Simplified signaling pathway of an antibody-drug conjugate.
Conclusion
The choice of a bifunctional electrophile extends beyond the traditional use of this compound. Modern alternatives, particularly those enabling bioorthogonal click chemistry, offer significant advantages in terms of efficiency, specificity, and biocompatibility. While haloalkane-based linkers remain a cost-effective and viable option for many applications, researchers should consider the specific requirements of their synthetic strategy and the desired properties of the final conjugate when selecting a linker. This guide provides a starting point for navigating the expanding landscape of bifunctional electrophiles and making informed decisions to advance your research.
References
- 1. chemscene.com [chemscene.com]
- 2. 1-Bromo-6-chlorohexane | C6H12BrCl | CID 80516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Bromo-6-chlorohexane 95 6294-17-3 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
A Comparative Guide to the Kinetic Studies of 1-Chloro-6-iodohexane Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic studies of reactions involving 1-chloro-6-iodohexane. Due to the bifunctional nature of this haloalkane, featuring both a chloro and an iodo substituent, its reactivity presents a compelling case study in nucleophilic substitution reactions. This document outlines the foundational principles of its reactivity, offers a comparative analysis with related haloalkanes, and provides detailed experimental protocols for kinetic analysis.
Introduction to the Reactivity of this compound
This compound is a primary haloalkane, a class of organic compounds that are key substrates in nucleophilic substitution reactions. These reactions are fundamental in synthetic organic chemistry, including in the development of pharmaceutical agents. The reactivity of this compound is primarily governed by the principles of the bimolecular nucleophilic substitution (SN2) mechanism.
The key distinguishing feature of this compound is the presence of two different halogen atoms. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-chlorine (C-Cl) bond. Consequently, the iodide ion is a much better leaving group than the chloride ion. This inherent difference in leaving group ability dictates that nucleophilic attack will occur preferentially at the carbon bearing the iodine atom.
Comparative Kinetic Data
While specific kinetic data for this compound is not extensively reported in the literature, we can infer its reactivity based on the well-established principles of SN2 reactions and by comparing it to analogous 1,6-dihalohexanes. The rate of an SN2 reaction is sensitive to the nature of the leaving group, the nucleophile, the solvent, and the temperature.
The Finkelstein reaction, which involves the exchange of one halogen for another, provides a relevant framework for comparison. In a typical Finkelstein reaction, an alkyl chloride or bromide is converted to an alkyl iodide using a solution of sodium iodide in acetone.[1] The success of this reaction is driven by the precipitation of the less soluble sodium chloride or bromide in acetone, shifting the equilibrium towards the product.[1]
For this compound, a reaction with a nucleophile (Nu⁻) will proceed almost exclusively at the C-I bond:
Cl-(CH₂)₆-I + Nu⁻ → Cl-(CH₂)₆-Nu + I⁻
To provide a quantitative perspective, the following table compares the expected relative reaction rates for various 1,6-dihalohexanes in a hypothetical SN2 reaction with a common nucleophile, such as the azide (B81097) ion (N₃⁻), in a polar aprotic solvent like dimethylformamide (DMF). The data is presented as a relative rate compared to 1,6-dichlorohexane.
| Substrate | Leaving Group | Relative Rate (k_rel) | Rationale |
| 1,6-Dichlorohexane | Cl⁻ | 1 | Baseline for comparison. |
| 1,6-Dibromohexane | Br⁻ | ~200 | Bromide is a better leaving group than chloride. |
| 1,6-Diiodohexane | I⁻ | ~10,000 | Iodide is an excellent leaving group. |
| This compound | I⁻ | ~10,000 | Reaction occurs at the C-I bond, making its reactivity comparable to 1,6-diiodohexane. The chloro group has a negligible effect on the rate of substitution at the other end of the chain. |
Note: The relative rates are estimates based on the general reactivity trends of haloalkanes and are intended for comparative purposes.
Experimental Protocols
To determine the reaction kinetics of this compound with a given nucleophile, a series of experiments can be conducted to measure the rate of reaction under various conditions.
Objective:
To determine the rate constant (k) for the SN2 reaction of this compound with a nucleophile (e.g., sodium azide) at a specific temperature.
Materials:
-
This compound
-
Sodium azide (or other desired nucleophile)
-
Dimethylformamide (DMF, anhydrous)
-
Thermostatted reaction vessel
-
Magnetic stirrer
-
Apparatus for titration or spectroscopic analysis (e.g., UV-Vis spectrophotometer or HPLC)
-
Standard volumetric flasks, pipettes, and syringes
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of known concentrations of this compound and sodium azide in anhydrous DMF.
-
-
Kinetic Run:
-
Equilibrate the stock solutions to the desired reaction temperature in the thermostatted vessel.
-
Initiate the reaction by mixing the reactant solutions. The final concentrations should be accurately known. For a second-order reaction, it is often convenient to use equimolar concentrations or a pseudo-first-order condition with a large excess of the nucleophile.
-
Start a timer immediately upon mixing.
-
-
Monitoring the Reaction Progress:
-
At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quench the reaction in the aliquot, if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Determine the concentration of the remaining reactant (this compound or azide) or the formed product. This can be achieved by:
-
Titration: For example, if the nucleophile is a base, its consumption can be monitored by titration with a standard acid.
-
Spectroscopy: If one of the species has a distinct UV-Vis absorbance, its concentration can be monitored over time.
-
Chromatography (HPLC or GC): This allows for the separation and quantification of reactants and products.
-
-
-
Data Analysis:
-
For a second-order reaction, a plot of 1/[Reactant] versus time will yield a straight line with a slope equal to the rate constant, k.
-
If pseudo-first-order conditions are used (e.g., [Azide] >> [this compound]), a plot of ln([this compound]) versus time will be linear, and the pseudo-first-order rate constant, k', can be obtained from the slope. The second-order rate constant is then calculated as k = k'/[Azide].
-
-
Determination of Activation Parameters:
-
Repeat the kinetic runs at several different temperatures.
-
Plot ln(k) versus 1/T (Arrhenius plot) to determine the activation energy (Ea) and the pre-exponential factor (A).
-
Reaction Pathway and Experimental Workflow
The following diagrams illustrate the SN2 reaction pathway of this compound and a typical experimental workflow for its kinetic analysis.
Caption: SN2 reaction of this compound.
References
Spectroscopic methods for confirming the structure of 1-Chloro-6-iodohexane products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods for the structural confirmation of 1-chloro-6-iodohexane. It offers detailed experimental protocols, presents quantitative data in structured tables, and includes visual workflows to aid in the selection of the most appropriate analytical techniques for product verification.
Introduction to Spectroscopic Analysis
The definitive structural elucidation of a synthesized compound like this compound is paramount in research and drug development to ensure purity, identify potential byproducts, and confirm the desired molecular structure. The primary spectroscopic techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each method provides unique and complementary information about the molecule's atomic arrangement, functional groups, and molecular weight.
This guide will compare these techniques and provide the necessary data and protocols to distinguish this compound from potential side products that may arise during its synthesis, such as 1,6-dichlorohexane (B1210651) and 1,6-diiodohexane.
Comparative Analysis of Spectroscopic Methods
The choice of spectroscopic method often depends on the specific information required, sample availability, and the strengths and limitations of each technique.
| Feature | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | FTIR Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Proton environment, connectivity (J-coupling) | Carbon skeleton, chemical environment of carbons | Functional groups, bond vibrations | Molecular weight, elemental composition, fragmentation pattern |
| Strengths | Excellent for detailed structural elucidation, quantitative analysis | Defines the carbon framework of the molecule | Rapid and non-destructive, good for identifying functional groups | High sensitivity, provides molecular formula |
| Limitations | Lower sensitivity than MS, complex spectra for large molecules | Low natural abundance of ¹³C, longer acquisition times | Does not provide detailed connectivity information | Can be destructive, fragmentation can be complex to interpret |
| Sample Requirement | ~1-5 mg | ~5-20 mg | ~1-2 mg | <1 mg |
Spectroscopic Data for this compound and Potential Byproducts
Precise spectroscopic data is essential for the unambiguous identification of this compound. The following tables summarize the expected quantitative data for the target compound and its common impurities.
¹H NMR Spectral Data (CDCl₃, 300 MHz)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | 3.54 | Triplet | 2H | -CH₂-Cl |
| 3.19 | Triplet | 2H | -CH₂-I | |
| 1.88 - 1.74 | Multiplet | 4H | -CH₂-CH₂-Cl, -CH₂-CH₂-I | |
| 1.52 - 1.38 | Multiplet | 4H | -CH₂-CH₂-CH₂- | |
| 1,6-Dichlorohexane | 3.54 | Triplet | 4H | 2 x -CH₂-Cl |
| 1.82 - 1.72 | Multiplet | 4H | 2 x -CH₂-CH₂-Cl | |
| 1.48 - 1.38 | Multiplet | 4H | -CH₂-CH₂-CH₂- | |
| 1,6-Diiodohexane | 3.19 | Triplet | 4H | 2 x -CH₂-I |
| 1.88 - 1.78 | Multiplet | 4H | 2 x -CH₂-CH₂-I | |
| 1.45 - 1.35 | Multiplet | 4H | -CH₂-CH₂-CH₂- |
¹³C NMR Spectral Data (CDCl₃, 75 MHz)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 45.1 | -CH₂-Cl |
| 33.5 | -CH₂-CH₂-I | |
| 32.4 | -CH₂-CH₂-Cl | |
| 30.2 | -CH₂-CH₂-CH₂-I | |
| 26.3 | -CH₂-CH₂-CH₂-Cl | |
| 7.1 | -CH₂-I | |
| 1,6-Dichlorohexane | 45.1 | 2 x -CH₂-Cl |
| 32.5 | 2 x -CH₂-CH₂-Cl | |
| 26.5 | 2 x -CH₂-CH₂-CH₂-Cl | |
| 1,6-Diiodohexane | 33.5 | 2 x -CH₂-CH₂-I |
| 30.5 | 2 x -CH₂-CH₂-CH₂-I | |
| 7.2 | 2 x -CH₂-I |
FTIR Spectral Data (Neat)
| Compound | Absorption Band (cm⁻¹) | Functional Group Assignment |
| This compound | 2930-2850 | C-H stretch |
| 1465 | C-H bend | |
| 725 | C-Cl stretch | |
| 645 | C-I stretch | |
| 1,6-Dichlorohexane | 2935-2855 | C-H stretch |
| 1460 | C-H bend | |
| 728 | C-Cl stretch | |
| 1,6-Diiodohexane | 2925-2850 | C-H stretch |
| 1460 | C-H bend | |
| 640 | C-I stretch |
Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| This compound | 246/248 (Cl isotopes) | 211 [M-Cl]⁺, 119 [M-I]⁺, 83, 55, 41 |
| 1,6-Dichlorohexane | 154/156/158 (Cl isotopes) | 119/121 [M-Cl]⁺, 83, 55, 41 |
| 1,6-Diiodohexane | 338 | 211 [M-I]⁺, 83, 55, 41 |
Experimental Protocols
Detailed and consistent experimental protocols are critical for obtaining high-quality, reproducible spectroscopic data.
NMR Spectroscopy
Instrumentation: 300 MHz (or higher) NMR Spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of particulate matter.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 3-4 s
-
Spectral Width: -2 to 12 ppm
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1-2 s
-
Spectral Width: -10 to 220 ppm
FTIR Spectroscopy
Instrumentation: Fourier Transform Infrared Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of the liquid sample directly onto the ATR crystal.
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
The data is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Perform a background subtraction to obtain the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental and analytical processes for confirming the structure of this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic confirmation of this compound.
Navigating Synthesis: A Cost-Effectiveness Analysis of 1-Chloro-6-iodohexane
In the realm of chemical synthesis, particularly in the development of pharmaceuticals and specialty chemicals, the choice of reagents is a critical decision that balances reactivity, yield, and cost. This guide provides a comprehensive cost-effectiveness analysis of 1-Chloro-6-iodohexane, a versatile bifunctional alkylating agent, and compares it with its common alternatives. This analysis is intended for researchers, scientists, and professionals in drug development and chemical synthesis to make informed decisions in their synthetic strategies.
The Role of Bifunctional Alkylating Agents
Bifunctional alkylating agents are characterized by the presence of two reactive sites, enabling them to form linkages with two nucleophiles. This property makes them invaluable in the synthesis of a wide array of molecules, including but not limited to, Gemini (dimeric) surfactants, bis-quaternary ammonium (B1175870) salts, and various heterocyclic compounds. The choice of the leaving groups on the alkyl chain significantly influences the reagent's reactivity and, consequently, its utility in specific synthetic transformations.
Comparative Analysis of this compound and Its Alternatives
This compound presents a unique combination of two different halogens as leaving groups. The iodide ion is an excellent leaving group, promoting rapid initial reaction, while the chloride ion is a less reactive leaving group, allowing for sequential reactions. This differential reactivity can be advantageous in certain synthetic designs.
To provide a clear comparison, we will consider the synthesis of a common class of compounds, bis-quaternary ammonium salts, which are precursors to Gemini surfactants. These surfactants have garnered significant interest due to their superior properties compared to their monomeric counterparts.
Data Presentation: A Quantitative Comparison
The following table summarizes the key properties and approximate costs of this compound and its common alternatives. Prices are based on currently available market data and may fluctuate.
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Key Features | Approximate Price (USD/100g) |
| This compound | 34683-73-3 | 246.52 | Differential reactivity of Iodo and Chloro groups. | ~$500 |
| 1,6-Dichlorohexane (B1210651) | 2163-00-0 | 155.07 | Symmetrical, lower reactivity than bromo or iodo derivatives. | ~$50 |
| 1,6-Dibromohexane | 629-03-8 | 243.97 | Symmetrical, good reactivity. | ~$150 |
| 1,6-Diiodohexane | 629-09-4 | 337.97 | Symmetrical, highest reactivity. | ~$400 |
| 6-Chloro-1-hexanol | 2009-83-8 | 136.62 | Precursor for synthesizing this compound. | ~$40 |
| 1,6-Hexanediol | 629-11-8 | 118.17 | Common precursor for dihaloalkanes. | ~$20 |
Experimental Protocols: Synthesis of a Bis-Quaternary Ammonium Salt
The following is a general experimental protocol for the synthesis of a hexamethylene-bridged bis-quaternary ammonium salt, a key intermediate for Gemini surfactants. This protocol can be adapted for use with this compound or its symmetrical dihaloalkane alternatives.
Materials:
-
This compound (or 1,6-dichlorohexane/1,6-dibromohexane/1,6-diiodohexane)
-
A tertiary amine (e.g., N,N-dimethyl-n-dodecylamine)
-
Anhydrous solvent (e.g., acetonitrile, ethanol, or acetone)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the tertiary amine (2.2 equivalents) in the chosen anhydrous solvent under an inert atmosphere.
-
To this solution, add the bifunctional alkylating agent (1.0 equivalent) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux. The reaction time will vary depending on the reactivity of the haloalkane used (I > Br > Cl).
-
Monitor the progress of the reaction by an appropriate method (e.g., Thin Layer Chromatography or NMR spectroscopy).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, a bis-quaternary ammonium salt, may precipitate out of the solution. If so, it can be collected by filtration.
-
If the product remains in solution, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/ether).
Expected Reactivity and Cost-Effectiveness Considerations:
-
1,6-Diiodohexane: Due to the excellent leaving group ability of iodide, this reagent will exhibit the highest reactivity, leading to shorter reaction times and potentially milder reaction conditions. However, it is also the most expensive of the symmetrical dihaloalkanes.
-
1,6-Dibromohexane: This reagent offers a good balance between reactivity and cost. It is more reactive than the dichloro- derivative but less expensive than the diiodo- counterpart.
-
1,6-Dichlorohexane: Being the least reactive, this reagent will likely require longer reaction times and more forcing conditions (e.g., higher temperatures). However, it is the most economical option among the symmetrical dihaloalkanes.
-
This compound: The primary advantage of this reagent lies in its potential for selective, stepwise reactions. The iodo group will react preferentially under milder conditions, allowing for the introduction of one nucleophile, followed by the reaction of the chloro group with a second nucleophile under more forcing conditions. This can be highly beneficial for the synthesis of asymmetrical products. In the context of synthesizing a symmetrical bis-quaternary ammonium salt, the initial rapid reaction at the iodo-substituted carbon can be followed by a slower reaction at the chloro-substituted carbon. The overall cost is higher than for 1,6-dichlorohexane and 1,6-dibromohexane.
The cost-effectiveness of each reagent will ultimately depend on the specific requirements of the synthesis. For large-scale production where cost is a primary driver and longer reaction times are acceptable, 1,6-dichlorohexane may be the preferred choice. For laboratory-scale synthesis where reaction speed and mild conditions are prioritized, 1,6-diiodohexane or 1,6-dibromohexane might be more suitable. This compound finds its niche in syntheses where sequential reactivity is a key design element, justifying its higher cost.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the synthesis of a bis-quaternary ammonium salt using a generic dihaloalkane and the decision-making process for selecting the appropriate reagent.
Caption: Synthetic workflow for the preparation of a bis-quaternary ammonium salt.
Caption: Decision matrix for selecting a bifunctional hexyl alkylating agent.
A Comparative Analysis of Reactivity: 1-Chloro-6-iodohexane vs. 1-Bromo-6-chlorohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the reactivity of two dihalogenated alkanes, 1-chloro-6-iodohexane and 1-bromo-6-chlorohexane (B1265839). Understanding the nuanced differences in their chemical behavior is paramount for their effective application in organic synthesis, particularly in the development of pharmaceutical intermediates and other complex molecules. This document outlines the fundamental principles governing their reactivity, presents a qualitative comparison supported by established chemical theory, and provides a detailed experimental protocol for a comparative analysis.
Executive Summary
The primary determinant of reactivity in nucleophilic substitution reactions for this compound and 1-bromo-6-chlorohexane is the nature of the halogen leaving group. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. Consequently, this compound exhibits greater reactivity at the iodinated carbon, making it a more facile substrate for nucleophilic attack compared to the brominated or chlorinated positions of 1-bromo-6-chlorohexane. In 1-bromo-6-chlorohexane, the bromine atom is the better leaving group and therefore the primary site of reaction.
Theoretical Framework: The Role of the Leaving Group
Nucleophilic substitution reactions, the cornerstone of the chemistry of these compounds, are profoundly influenced by the ability of the leaving group to depart from the carbon backbone. An ideal leaving group is a species that is stable in its departed form, which typically corresponds to a weak base.
The stability of the halide anions follows the order: I⁻ > Br⁻ > Cl⁻. This trend is inversely related to their basicity and is a direct consequence of their size and the strength of the corresponding hydrohalic acid.[1][2][3] Iodide, being the largest and most polarizable of the three, can distribute its negative charge over a larger volume, rendering it more stable and thus a superior leaving group.[1]
This principle is quantitatively supported by the carbon-halogen bond dissociation energies. A weaker bond requires less energy to break, leading to a faster reaction rate.
Quantitative Data: Carbon-Halogen Bond Energies
For a comprehensive comparison, it is essential to consider the energy required to cleave the respective carbon-halogen bonds. The following table summarizes the average bond energies:
| Bond | Average Bond Energy (kJ/mol) |
| C-I | ~228 |
| C-Br | ~285 |
| C-Cl | ~324 |
Data sourced from multiple chemistry resources.[2]
The significantly lower bond energy of the C-I bond underscores the higher reactivity of the iodinated position in this compound.
Reactivity Comparison
Based on the principles of leaving group ability and bond energies, the expected order of reactivity for the different halogen positions in these two molecules is as follows:
This compound: The iodine atom is the primary site of nucleophilic attack due to the C-I bond being the weakest. The chlorine atom will be significantly less reactive.
1-Bromo-6-chlorohexane: The bromine atom is a better leaving group than chlorine. Therefore, nucleophilic substitution will preferentially occur at the brominated carbon.
Overall, a direct comparison of the most reactive sites would show that the iodinated carbon in this compound is more susceptible to nucleophilic substitution than the brominated carbon in 1-bromo-6-chlorohexane.
Experimental Protocol: Qualitative Comparison of Reactivity via Silver Nitrate (B79036) Test
This experiment provides a straightforward method to visually compare the rates of nucleophilic substitution (hydrolysis) of this compound and 1-bromo-6-chlorohexane. The reaction with aqueous silver nitrate will result in the formation of a silver halide precipitate, and the rate of precipitate formation is indicative of the reactivity of the haloalkane.[2]
Materials:
-
This compound
-
1-Bromo-6-chlorohexane
-
Aqueous silver nitrate solution (0.1 M in ethanol)
-
Test tubes
-
Water bath
-
Stopwatch
Procedure:
-
Label three clean, dry test tubes: one for this compound, one for 1-bromo-6-chlorohexane, and a third as a control (solvent only).
-
To each test tube, add 2 mL of the aqueous silver nitrate solution.
-
Place the test tubes in a water bath set to a constant temperature (e.g., 50°C) and allow them to equilibrate for 5 minutes.
-
Simultaneously add 5 drops of this compound to the first test tube and 5 drops of 1-bromo-6-chlorohexane to the second test tube.
-
Start the stopwatch immediately.
-
Observe the test tubes for the formation of a precipitate.
-
A yellow precipitate of silver iodide (AgI) is expected from the reaction of this compound.
-
A cream-colored precipitate of silver bromide (AgBr) is expected from the reaction of 1-bromo-6-chlorohexane.
-
-
Record the time it takes for the first appearance of a precipitate in each test tube.
Expected Results:
A yellow precipitate will form most rapidly in the test tube containing this compound, indicating the faster rate of cleavage of the C-I bond. The cream-colored precipitate in the test tube with 1-bromo-6-chlorohexane will form more slowly. This provides a clear qualitative demonstration of the superior leaving group ability of iodide compared to bromide.
Visualizing the Reaction and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the general mechanism of a bimolecular nucleophilic substitution (Sₙ2) reaction and the experimental workflow.
Conclusion
The reactivity of this compound is dominated by the facile cleavage of the carbon-iodine bond, making it a more reactive substrate in nucleophilic substitution reactions compared to 1-bromo-6-chlorohexane. In the latter, the carbon-bromine bond is the preferred site of reaction over the more stable carbon-chlorine bond. This differential reactivity, rooted in the principles of leaving group stability and bond energies, is a critical consideration for synthetic chemists in designing reaction pathways and selecting appropriate reagents for targeted molecular construction. The provided experimental protocol offers a reliable method for qualitatively verifying these reactivity trends in a laboratory setting.
References
A Comparative Guide to Isomeric Purity Analysis of Haloalkanes: The Case of 1-Chloro-6-iodohexane
For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. Haloalkanes, such as 1-Chloro-6-iodohexane, are versatile building blocks in organic synthesis.[1] However, their synthesis can often lead to the formation of various structural isomers, which can have significantly different physical properties and chemical reactivity.[2][3] Ensuring the isomeric purity of these reagents is a critical step for reproducible and predictable outcomes in subsequent reactions.
This guide provides an objective comparison of the primary analytical techniques used for the isomeric purity analysis of haloalkanes, with a focus on practical applications and data-driven insights.
Understanding Isomerism in Haloalkanes
Haloalkanes can exhibit two primary types of structural isomerism:
-
Chain Isomerism: Compounds with the same molecular formula and the same position of the halogen atom, but with different arrangements of the carbon skeleton.
-
Position Isomerism: Compounds with the same carbon skeleton but differing in the position of the halogen atom on the chain.[2]
For a molecule like this compound, potential positional isomers could include 1-chloro-2-iodohexane, 2-chloro-3-iodohexane, and so on. The separation and quantification of these closely related structures present a significant analytical challenge.
Core Analytical Techniques: A Head-to-Head Comparison
The two most powerful and widely adopted techniques for the analysis of haloalkane isomers are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a hyphenated technique that combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[4] It is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like haloalkanes.[5]
Principle: The sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (mobile phase) pushes the sample through the column, which is coated with a stationary phase. Separation occurs based on the differential partitioning of the isomers between the mobile and stationary phases. Factors like boiling point and polarity influence the retention time of each isomer.[4] As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint for identification.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for elucidating molecular structure.[7] It probes the local magnetic fields around atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[8]
Principle: When placed in a strong magnetic field, atomic nuclei with a non-zero spin (like ¹H and ¹³C) absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency, known as the chemical shift, is highly sensitive to the electronic environment of the nucleus.[7] For isomeric analysis, differences in the number of signals, their chemical shifts, and their splitting patterns (multiplicity) allow for the clear differentiation of structural isomers.[8]
Data Presentation: Performance Comparison
The choice of analytical technique often depends on the specific requirements of the analysis, such as the need for high sensitivity, absolute structural confirmation, or high-throughput screening.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Resolution/Selectivity | Excellent for separating volatile isomers, including positional and geometric isomers, especially with high-polarity capillary columns.[5][9] | Excellent for distinguishing structural isomers based on unique chemical shifts and coupling patterns.[7] May require chiral derivatizing agents for enantiomers.[10][11] |
| Sensitivity | Very high (picogram to femtogram levels). Ideal for trace analysis. | Lower sensitivity (microgram to milligram levels). Not typically used for trace analysis. |
| Sample Requirements | Small sample volume (typically µL). Sample must be volatile and thermally stable. | Larger sample volume (typically >500 µL) and higher concentration required. Non-destructive. |
| Quantitative Accuracy | Good. Quantification is based on peak area relative to a standard.[6] Can be affected by differences in ionization efficiency between isomers.[6] | Excellent. Quantitative NMR (qNMR) provides highly accurate and precise results as signal intensity is directly proportional to the number of nuclei.[11] |
| Identification Power | Provides molecular weight and a characteristic fragmentation pattern, which can be compared against spectral libraries for confident identification.[4] | Provides definitive structural information, allowing for the unambiguous identification of isomers without relying on libraries.[8] |
| Speed & Throughput | Relatively fast analysis times (minutes per sample), suitable for high-throughput screening. | Longer acquisition times, especially for insensitive nuclei like ¹³C or for complex 2D experiments. Lower throughput. |
Experimental Protocols
Protocol 1: Isomeric Purity of this compound by GC-MS
Objective: To separate and quantify potential positional isomers of this compound.
1. Sample Preparation:
- Prepare a stock solution of the this compound sample at a concentration of approximately 100 µg/mL in a high-purity solvent such as hexane (B92381) or dichloromethane.
- Transfer the solution to a 1.5 mL glass autosampler vial.
2. GC-MS System and Conditions:
- System: A gas chromatograph coupled to a quadrupole mass spectrometer.[6]
- Column: A high-polarity capillary column (e.g., DB-WAXetr or equivalent polyethylene (B3416737) glycol phase), 60 m x 0.25 mm ID, 0.25 µm film thickness is recommended for separating polar haloalkane isomers.[5]
- Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[6]
- Injector: Split mode (e.g., 100:1 split ratio) at a temperature of 250°C.[6] Injection volume: 1 µL.
- Oven Temperature Program:
- Initial temperature: 60°C, hold for 2 minutes.
- Ramp: Increase to 240°C at a rate of 10°C/min.
- Hold: Hold at 240°C for 5 minutes.
- Mass Spectrometer Conditions:
- Ion Source: Electron Impact (EI) at 70 eV.[6]
- Source Temperature: 230°C.
- Scan Range: m/z 40-300.
3. Data Analysis:
- Identify the peaks corresponding to different isomers based on their retention times.
- Confirm the identity of each isomer by analyzing its mass spectrum and comparing fragmentation patterns.
- Calculate the relative percentage of each isomer by integrating the area under its corresponding chromatographic peak in the total ion chromatogram (TIC).
Protocol 2: Isomeric Purity of this compound by ¹H NMR
Objective: To identify and quantify structural isomers of this compound.
1. Sample Preparation:
- Dissolve approximately 15-20 mg of the haloalkane sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
- Add a small amount of an internal standard with a known concentration (e.g., tetramethylsilane, TMS, for chemical shift referencing).
- Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer and Conditions:
- Spectrometer: A 400 MHz (or higher) NMR spectrometer.
- Nucleus: ¹H.
- Acquisition Parameters:
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-5 seconds.
- Pulse Angle: 30-90°.
3. Data Analysis:
- Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
- Reference the spectrum to the TMS signal at 0 ppm.
- Identify the signals corresponding to the main compound (this compound) and any isomeric impurities. Each unique proton environment in the different isomers will produce a distinct set of signals with characteristic chemical shifts and splitting patterns.[8]
- Integrate the signals corresponding to each isomer. The ratio of the integrals for signals from different isomers directly reflects their molar ratio in the sample.
Mandatory Visualizations
References
- 1. Page loading... [guidechem.com]
- 2. Haloalkanes - Nomenclature, Isomerism, Preparation and Properties. [chemicalnote.com]
- 3. organicmystery.com [organicmystery.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. magritek.com [magritek.com]
- 9. vurup.sk [vurup.sk]
- 10. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Validated Analytical Methods for 1-Chloro-6-iodohexane Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated analytical methodologies for the quantitative analysis of 1-Chloro-6-iodohexane. Ensuring accurate and precise quantification of this halogenated alkane is critical in various research and development settings, including its use as a pharmaceutical intermediate or in chemical synthesis. The following sections present a comparative overview of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) techniques, supported by experimental data from analogous compounds and established analytical procedures.
Comparison of Analytical Method Performance
The selection of an optimal analytical technique for this compound quantification is contingent on factors such as required sensitivity, selectivity, and the sample matrix. Gas Chromatography, particularly with Electron Capture Detection (ECD) or Mass Spectrometry (MS), is a highly suitable technique due to the volatile nature and presence of electronegative halogens in the analyte. High-Performance Liquid Chromatography offers a viable alternative, especially for samples that may not be amenable to GC analysis.
Quantitative Data Summary
The following tables summarize the performance characteristics of relevant analytical methods. While specific validated data for this compound is not extensively published, the data presented is based on established methods for similar halogenated hydrocarbons and serves as a strong benchmark for method development and validation.
Table 1: Gas Chromatography (GC) Method Performance for Halogenated Hydrocarbons
| Parameter | GC-ECD Performance[1] | GC-MS Performance (Analogous Compound)[2] |
| Linearity (R²) | > 0.999 | Not specified, but typically > 0.99 |
| Limit of Detection (LOD) | 0.0001 - 0.30 µg/L | ~ 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.0004 - 1.03 µg/L | ~ 0.5 ng/mL |
| Accuracy (Recovery %) | 80 - 105% | Not specified |
| Precision (RSD %) | 0.4 - 6.1% | Not specified |
Data for GC-ECD is based on the analysis of 27 halogenated hydrocarbons using an Agilent 8860 GC system.[1] Data for GC-MS is based on the analysis of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane and is representative for halogenated compounds.[2]
Table 2: High-Performance Liquid Chromatography (HPLC) Method Overview
| Parameter | HPLC-UV/MS (Reverse Phase)[3] |
| Applicability | Suitable for non-volatile or thermally labile samples |
| Stationary Phase | Newcrom R1 |
| Mobile Phase | Acetonitrile (B52724), Water, Phosphoric Acid (or Formic Acid for MS) |
| Quantitative Data | Not provided in the available literature |
Experimental Protocols
Detailed methodologies for the primary analytical techniques are provided below. These protocols are based on established methods for halogenated compounds and can be adapted for the specific analysis of this compound.
Method 1: Gas Chromatography with Electron Capture Detection (GC-ECD)
This method is adapted from a validated procedure for the analysis of halogenated hydrocarbons in water.[1]
1. Sample Preparation:
-
For aqueous samples, a headspace extraction technique is recommended.
-
Transfer a known volume of the sample into a headspace vial.
-
Add a salting-out agent (e.g., sodium chloride) to increase the volatility of the analyte.
-
Seal the vial and incubate at a controlled temperature to allow for equilibration of this compound between the liquid and gas phases.
2. GC-ECD Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8860 GC or equivalent.
-
Detector: Electron Capture Detector (ECD).
-
Column: Agilent J&W DB-Select 624 UI (or equivalent mid-polarity column), 30 m x 0.25 mm, 1.4 µm.
-
Carrier Gas: Nitrogen.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp 1: 10 °C/min to 120 °C.
-
Ramp 2: 20 °C/min to 240 °C, hold for 5 minutes.
-
-
Detector Temperature: 300 °C.
3. Calibration:
-
Prepare a series of calibration standards of this compound in a suitable solvent (e.g., methanol).
-
Analyze the standards under the same conditions as the samples.
-
Construct a calibration curve by plotting the peak area against the concentration.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on a method for a similar halogenated organic compound and is suitable for both qualitative identification and quantitative analysis.[2]
1. Sample Preparation:
-
Dissolve a known weight of the sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration within the calibration range.
-
If necessary, perform a liquid-liquid extraction for complex matrices to isolate the analyte.
-
Inject an aliquot of the prepared sample into the GC-MS system.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Standard GC system.
-
Mass Spectrometer: Mass selective detector.
-
Column: HP-5ms (or equivalent non-polar column), 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C, hold for 5 minutes.
-
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with full scan for initial identification. Suggested ions for this compound would include the molecular ion and characteristic fragments.
3. Quantification:
-
Create a calibration curve by plotting the peak area of a primary quantifier ion against the concentration of prepared standard solutions.
Method 3: High-Performance Liquid Chromatography (HPLC)
This method is based on an application brief for the separation of this compound.[3]
1. Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm filter before injection to remove any particulate matter.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Standard HPLC with a UV or MS detector.
-
Column: Newcrom R1 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water with a phosphoric acid modifier. For MS detection, replace phosphoric acid with formic acid.
-
Flow Rate: 1.0 mL/min (typical).
-
Detection: UV at a suitable wavelength (e.g., 210 nm) or MS.
3. Calibration:
-
Prepare a series of standard solutions of this compound.
-
Analyze the standards to generate a calibration curve based on peak area versus concentration.
Visualized Workflows and Logical Diagrams
The following diagrams, created using the DOT language, illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for this compound quantification by Headspace GC-ECD.
Caption: Workflow for this compound quantification by GC-MS.
References
Safety Operating Guide
Navigating the Disposal of 1-Chloro-6-iodohexane: A Procedural Guide
For laboratory professionals engaged in research, scientific analysis, and drug development, the proper disposal of chemical waste is a critical component of ensuring a safe and compliant operational environment. This guide provides detailed, step-by-step procedures for the safe disposal of 1-Chloro-6-iodohexane, a halogenated hydrocarbon. Adherence to these guidelines is essential to mitigate risks and uphold a culture of safety and environmental responsibility.
Immediate Safety and Hazard Summary
This compound is classified as a hazardous substance requiring careful handling. It is a combustible liquid and is known to be an irritant to the skin and eyes, and may cause respiratory irritation.[1][2] The designated signal word for this chemical is "Warning".[1]
| Hazard Classification | Description | GHS Hazard Codes |
| Skin Irritant | Causes skin irritation | H315 |
| Eye Irritant | Causes serious eye irritation | H319 |
| Respiratory Irritant | May cause respiratory irritation | H335 |
| Physical Hazard | Combustible liquid | - |
This data is compiled from multiple safety data sources.[1][2]
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the use of appropriate personal protective equipment is mandatory. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If ventilation is inadequate, a respirator with an appropriate filter (e.g., type ABEK (EN14387)) should be used.[1]
-
Protective Clothing: A laboratory coat or other protective clothing to prevent skin contact.
Step-by-Step Disposal Protocol
The disposal of this compound falls under the category of halogenated organic waste.[3][4] These substances require specific disposal methods, often involving incineration at a licensed hazardous waste facility.[3] Do not dispose of this chemical down the drain or in regular solid waste.
1. Waste Segregation:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."
-
Do not mix this compound with non-halogenated organic waste, inorganic acids, bases, or oxidizers.[3][5] Incompatible materials can lead to dangerous chemical reactions.[5]
2. Waste Collection:
-
Collect waste this compound in a chemically compatible and sealable container. High-density polyethylene (B3416737) (HDPE) containers are generally suitable for halogenated solvents.[4]
-
Ensure the container is in good condition and has a secure, tight-fitting lid to prevent leaks and evaporation.[4]
-
The container should be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture with their approximate concentrations.
3. Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This storage area should be in a well-ventilated location, away from heat sources and incompatible chemicals.
-
Follow your institution's guidelines for the maximum volume of hazardous waste that can be stored in a satellite accumulation area and the time limits for storage.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Provide the EHS office with a complete and accurate description of the waste, including the chemical name and quantity.
-
Follow all institutional procedures for waste manifest documentation and container hand-off.
5. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
If the spill is small and you are trained to handle it, wear appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit for solvents).
-
Collect the absorbed material into a sealable container, label it as hazardous waste containing this compound, and dispose of it according to the procedures outlined above.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Advanced Disposal Methodologies
For informational purposes, it is valuable for drug development professionals to be aware of advanced technologies for the destruction of halogenated hydrocarbons. One such method is Molten Salt Oxidation (MSO). This process involves introducing the chemical waste into a bath of molten alkali carbonate salt at high temperatures (around 1273 K) with an oxidizer.[6] The organic components are oxidized to carbon dioxide, and the halogens are converted into alkali halides, which are captured in the salt mixture.[6] This technology presents a promising alternative to traditional incineration for certain hazardous waste streams.[6]
Disclaimer: This document provides guidance based on publicly available safety information. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's comprehensive waste disposal policies and procedures before handling or disposing of this chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
